(Rac)-BDA-366
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C24H29N3O4 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-[[3-(diethylamino)-2-hydroxypropyl]amino]-4-(oxiran-2-ylmethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3 |
InChI Key |
JYOOEVFJWLBLKF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CNC1=C2C(=C(C=C1)NCC3CO3)C(=O)C4=CC=CC=C4C2=O)O |
Synonyms |
BDA-366 |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-BDA-366: A Contested BCL2 Modulator for Cancer Therapy
(Rac)-BDA-366 is a small molecule initially identified as a selective antagonist of the B-cell lymphoma 2 (BCL2) protein's BH4 domain. [1][2] It was developed with the intent of converting BCL2 from a pro-survival to a pro-apoptotic protein, offering a novel therapeutic strategy for cancers that overexpress BCL2, such as multiple myeloma and lung cancer.[1] However, subsequent research has contested this mechanism, suggesting that BDA-366 induces apoptosis through a BCL2-independent pathway, primarily by inhibiting the PI3K/AKT signaling cascade.[3][4][5] This guide provides a comprehensive technical overview of this compound, its proposed targets, mechanisms of action, and the experimental data supporting these findings.
Core Concepts and Chemical Properties
This compound, a member of the anthraquinone class of compounds, was initially identified through an in silico screen of approximately 300,000 compounds.[5] It was designed to specifically bind to the BH4 domain of BCL2.[6] The rationale behind targeting the BH4 domain lies in its crucial role in the anti-apoptotic function of BCL2; mutation or removal of this domain can transform BCL2 into a pro-apoptotic protein.[7]
| Property | Value | Reference |
| Molecular Formula | C24H29N3O4 | [8] |
| Molecular Weight | 423.5 g/mol | [8] |
| Binding Affinity (Ki) for BCL2 | 3.3 ± 0.73 nM | [8] |
| CAS Number | 1909226-00-1 | [9] |
The Dueling Mechanisms of Action
The precise mechanism by which BDA-366 induces apoptosis is a subject of ongoing scientific debate. Two primary pathways have been proposed:
The BCL2 BH4 Domain Antagonist Hypothesis (The Initial Model)
The initial research posited that BDA-366 directly binds to the BH4 domain of BCL2.[1] This binding is thought to induce a conformational change in the BCL2 protein, exposing its BH3 domain.[1][8] The newly exposed BH3 domain then allows BCL2 to act like a pro-apoptotic protein, such as BAX, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, caspase-dependent apoptosis.[1][9] This model also suggests that BDA-366 disrupts the interaction between BCL2 and the inositol 1,4,5-trisphosphate receptor (IP3R), leading to increased intracellular calcium levels and further promoting apoptosis.[1][8]
The BCL2-Independent PI3K/AKT Inhibition Hypothesis (The Revised Model)
More recent studies have challenged the direct BCL2-targeting model.[3][4] This research indicates that BDA-366-induced apoptosis occurs even in cells lacking BCL2 and does not consistently correlate with BCL2 protein levels.[3][6] Instead, it is proposed that BDA-366, owing to its anthraquinone core structure, acts as an inhibitor of the PI3K/AKT signaling pathway.[5] Inhibition of this pathway leads to the dephosphorylation of BCL2 at Ser70 and a reduction in the levels of the anti-apoptotic protein Mcl-1.[3][5] These events collectively trigger BAX/BAK-dependent apoptosis.[5]
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy of this compound across various cancer cell lines and models.
In Vitro Efficacy: Induction of Apoptosis
| Cell Line | Cancer Type | Concentration (µM) | Time (hr) | Apoptotic Cells (%) | Reference |
| RPMI8226 | Multiple Myeloma | 0.1 | 48 | ~20% | [1] |
| RPMI8226 | Multiple Myeloma | 0.25 | 48 | ~40% | [1] |
| RPMI8226 | Multiple Myeloma | 0.5 | 48 | ~60% | [1] |
| U266 | Multiple Myeloma | 0.1 | 48 | ~15% | [1] |
| U266 | Multiple Myeloma | 0.25 | 48 | ~35% | [1] |
| U266 | Multiple Myeloma | 0.5 | 48 | ~55% | [1] |
| Primary MM Cells | Multiple Myeloma | 0.25 | 24 | ~30% | [1] |
| Primary MM Cells | Multiple Myeloma | 0.5 | 24 | ~50% | [1] |
In Vivo Efficacy: Tumor Growth Suppression
| Xenograft Model | Cancer Type | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome | Reference |
| RPMI8226 | Multiple Myeloma | 10 | Intraperitoneal (i.p.) | Every 2 days (Day 4-12) | Significant tumor growth inhibition | [1] |
| U266 | Multiple Myeloma | 10 | Intraperitoneal (i.p.) | Every 2 days (Day 4-12) | Significant tumor growth inhibition | [1] |
| H460 | Lung Cancer | 10, 20, 30 | Intraperitoneal (i.p.) | Daily for 14 days | Dose-dependent tumor growth inhibition | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the study of BDA-366.
Cell Culture and Apoptosis Assay
-
Cell Lines and Culture: Human myeloma cell lines (RPMI8226, U266) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[1]
-
Treatment: Cells are seeded in 96-well plates (10,000 cells/well) and treated with varying concentrations of BDA-366 (e.g., 0, 0.1, 0.25, 0.5 µM) for a specified duration (e.g., 48 hours).[1]
-
Apoptosis Detection:
-
Cells are harvested and washed with phosphate-buffered saline (PBS).
-
Staining is performed using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Samples are analyzed by flow cytometry (FACS).[1]
-
-
Data Analysis: The cell population is gated to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]
In Vivo Xenograft Studies
-
Animal Model: Female NOD-scid/IL2Rγnull (NSG) mice (6-8 weeks old) are used.[1]
-
Tumor Implantation: Human myeloma cells (e.g., RPMI8226 or U266) are implanted into the mice to establish xenograft tumors.[1]
-
Treatment Protocol: Once tumors are established, mice are treated with BDA-366 (e.g., 10 mg/kg) or a vehicle control (DMSO) via intraperitoneal injection. A typical dosing schedule is every two days for a defined period.[1]
-
Tumor Measurement: Tumor volume is measured regularly to assess the effect of the treatment on tumor growth.[1]
-
Ethical Considerations: All animal experiments are conducted in compliance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[1]
Conclusion and Future Directions
This compound is a molecule of significant interest in the field of cancer therapeutics, though its precise mechanism of action remains an area of active investigation. The initial hypothesis of BDA-366 as a BCL2 BH4 domain antagonist that converts BCL2 into a pro-apoptotic protein has been challenged by evidence suggesting a BCL2-independent mechanism involving the inhibition of the PI3K/AKT pathway.[1][3][5] This latter mechanism may be particularly relevant for overcoming resistance to other BCL2 inhibitors like Venetoclax, which can be circumvented by Mcl-1 overexpression or BCL2 phosphorylation.[5]
For researchers and drug development professionals, the conflicting data underscores the importance of rigorous target validation and mechanistic studies. Future research should focus on definitively elucidating the direct molecular targets of BDA-366 and clarifying the signaling pathways it modulates in different cancer contexts. Such studies will be critical to fully realize the therapeutic potential of BDA-366, either as a standalone agent or in combination with other anti-cancer drugs.
References
- 1. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in small-molecule target identification: a commentary on “BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. CYD0281, a Bcl-2 BH4 domain antagonist, inhibits tumor angiogenesis and breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
The Enigmatic Anti-Cancer Agent (Rac)-BDA-366: A Technical Guide to its Discovery, Conflicting Mechanisms, and Preclinical Development
(Rac)-BDA-366, a small molecule initially heralded as a first-in-class Bcl-2 BH4 domain antagonist, has emerged as a compound with potent anti-cancer activity but a mechanism of action that remains a subject of scientific debate. This technical guide provides an in-depth overview of the discovery, development, and current understanding of this compound for researchers, scientists, and drug development professionals. It details the initial proposed mechanism centered on the allosteric modulation of Bcl-2, as well as a compelling alternative pathway involving the inhibition of PI3K/AKT signaling and subsequent Mcl-1 degradation. This document collates available quantitative data, outlines key experimental protocols, and visualizes the complex biological pathways and experimental workflows associated with this intriguing molecule.
Discovery and Initial Hypothesis
This compound was first identified through a computational, in silico screening of a large chemical library aimed at discovering compounds that could bind to the B-cell lymphoma 2 (Bcl-2) homology 4 (BH4) domain.[1] This N-terminal domain is crucial for the anti-apoptotic function of Bcl-2.[2] The initial hypothesis was that by binding to the BH4 domain, BDA-366 would induce a conformational change in the Bcl-2 protein, exposing its pro-apoptotic BH3 domain. This transformation would effectively convert Bcl-2 from a survival protein into a "killer" protein, capable of activating the pro-apoptotic protein Bax and initiating the intrinsic apoptosis pathway.[2][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound, including its binding affinity for Bcl-2 and its cytotoxic effects on various cancer cell lines.
| Parameter | Target | Value | Assay | Reference |
| Binding Affinity (Ki) | Bcl-2 | 3.3 ± 0.73 nM | Fluorescence Polarization | [4] |
| Cell Line | Cancer Type | IC50 / LD50 (µM) | Assay Duration | Reference |
| RPMI-8226 | Multiple Myeloma | Induces 84.2% apoptosis at 0.5 µM | 48 hours | [3] |
| U266 | Multiple Myeloma | Induces 60.6% apoptosis at 0.5 µM | 48 hours | [3] |
| Primary Myeloma Cells | Multiple Myeloma | Induces 63.4% apoptosis at 0.5 µM | 24 hours | [5] |
| Chronic Lymphocytic Leukemia (CLL) Cells | Leukemia | LD50 = 1.11 ± 0.46 µM | 48 hours | [6] |
| Normal PBMCs | Non-cancerous | LD50 = 2.03 ± 0.31 µM | 48 hours | [6] |
| OCI-LY-1 | Diffuse Large B-cell Lymphoma | LD50 = 0.32 µM | Not Specified | [7] |
Signaling Pathways and Mechanisms of Action
Two distinct and debated mechanisms of action have been proposed for this compound. The initial hypothesis suggests a direct interaction with Bcl-2, while subsequent research points towards an indirect, Bcl-2-independent pathway.
Proposed Bcl-2-Dependent Mechanism
The initial discovery of BDA-366 suggested a novel mechanism of inducing apoptosis by directly targeting the BH4 domain of Bcl-2. This interaction was proposed to cause a conformational change in Bcl-2, exposing the BH3 domain and converting it into a pro-apoptotic protein that activates Bax, leading to mitochondrial outer membrane permeabilization and cell death.
Alternative Bcl-2-Independent Mechanism (PI3K/AKT Pathway)
Subsequent studies have challenged the direct Bcl-2 binding hypothesis. This alternative mechanism suggests that BDA-366 inhibits the PI3K/AKT signaling pathway.[7] Inhibition of this pathway leads to reduced phosphorylation of Bcl-2 at Ser70 and, more critically, to the destabilization and proteasomal degradation of the anti-apoptotic protein Mcl-1.[7] The loss of Mcl-1 frees pro-apoptotic proteins, which can then activate Bax and Bak, leading to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Apoptosis Assay via Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with BDA-366.
-
Cell Culture and Treatment: Culture cancer cell lines (e.g., RPMI-8226, U266) in appropriate media. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.25, 0.5 µM) or DMSO as a vehicle control for a specified duration (e.g., 24-48 hours).[3]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Bax Activation by Immunocytochemistry
This method visualizes the activation of the pro-apoptotic protein Bax within cells.
-
Cell Plating and Treatment: Plate cells on poly-L-lysine coated plates and treat with this compound (e.g., 20 µM) or a vehicle control for a specified time (e.g., 6 hours).[7]
-
Fixation and Permeabilization: Wash the cells with ice-cold PBS and fix with paraformaldehyde. Permeabilize the cells with a detergent-based buffer.
-
Immunostaining: Block non-specific antibody binding. Incubate the cells with a primary antibody that specifically recognizes the active conformation of Bax (e.g., anti-Bax-6A7).[7]
-
Secondary Antibody and Nuclear Staining: Wash and incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye such as Hoechst 33342.[7]
-
Imaging: Visualize the cells using fluorescence microscopy to observe the localization and activation of Bax.
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of anti-cancer compounds.
-
Cell Implantation: Implant human myeloma cells (e.g., RPMI-8226 or U266) subcutaneously into immunocompromised mice (e.g., NOD-scid/IL2Rγnull).[3]
-
Tumor Growth and Treatment Initiation: Allow tumors to establish and reach a palpable size.
-
Drug Administration: Administer this compound intraperitoneally at a specified dose and schedule (e.g., 10 mg/kg every 2 days).[3]
-
Tumor Measurement and Monitoring: Measure tumor volume regularly using calipers. Monitor the body weight and overall health of the mice.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of this compound.
Synthesis and Preclinical Development Status
While this compound was identified from the National Cancer Institute (NCI) repository, a detailed, publicly available synthesis protocol is not readily found in the primary literature. The compound is a member of the anthraquinone class.[3] Preclinical studies have demonstrated its efficacy in suppressing the growth of human myeloma and lung cancer xenografts in mice, with minimal cytotoxic effects on normal hematopoietic cells.[3][7] The conflicting reports on its mechanism of action, however, highlight the need for further investigation to fully elucidate its molecular targets and pathways. To date, there is no publicly available information on this compound entering clinical trials.
Conclusion
This compound remains a compound of significant interest in the field of oncology drug discovery. Its potent pro-apoptotic activity in various cancer models is well-documented. However, the initial excitement surrounding its novel proposed mechanism of converting Bcl-2 into a pro-apoptotic molecule has been tempered by compelling evidence for an alternative, Bcl-2-independent mechanism involving the PI3K/AKT pathway and Mcl-1 degradation. This technical guide provides a comprehensive summary of the current knowledge, highlighting both the promise and the ongoing questions surrounding this compound. Further research is imperative to definitively establish its mechanism of action, which will be crucial for its potential future development as a therapeutic agent.
References
- 1. Challenges in small-molecule target identification: a commentary on “BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and identification of a novel small molecule BCL-2 inhibitor that binds to the BH4 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation [mdpi.com]
- 5. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-BDA-366: A Novel Ligand Inducing a Pro-Apoptotic Conformational Change in BCL2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The B-cell lymphoma 2 (BCL2) protein is a cornerstone of cell survival, acting as a primary inhibitor of the intrinsic apoptotic pathway. Its overexpression is a hallmark of numerous malignancies, contributing to tumorigenesis and resistance to conventional therapies. (Rac)-BDA-366 has emerged as a novel small molecule that challenges the canonical understanding of BCL2 inhibition. This technical guide provides a comprehensive overview of the proposed mechanism of action of this compound, focusing on its role in inducing a conformational change in BCL2, thereby converting it from a pro-survival to a pro-apoptotic protein. This document details the underlying signaling pathways, presents key quantitative data, and provides detailed experimental protocols to facilitate further research and drug development in this promising area of cancer therapy. The guide also addresses the existing controversy surrounding the precise mechanism of BDA-366-induced apoptosis, presenting evidence for both BCL2-dependent and -independent pathways.
Introduction
The intrinsic pathway of apoptosis is tightly regulated by the BCL2 family of proteins, which includes both anti-apoptotic members like BCL2, BCL-XL, and MCL-1, and pro-apoptotic members such as BAX and BAK. Anti-apoptotic BCL2 proteins sequester pro-apoptotic effector proteins, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane, a critical step in the apoptotic cascade.
Traditional BCL2 inhibitors, known as BH3 mimetics, function by occupying the BH3-binding groove of BCL2, thereby displacing pro-apoptotic proteins and triggering cell death. This compound, however, is reported to employ a distinct and innovative mechanism. It is proposed to bind to the less-explored BH4 domain of BCL2, inducing a significant conformational change that exposes the protein's own BH3 domain. This "converted" BCL2 can then directly activate pro-apoptotic BAX, initiating the downstream apoptotic signaling cascade.
This guide will delve into the molecular intricacies of this process, providing the necessary technical details for researchers to investigate and potentially exploit this novel therapeutic strategy.
The Proposed Mechanism of Action of this compound
The primary hypothesis for the mechanism of action of this compound centers on its ability to act as a BCL2 BH4 domain antagonist.[1]
Binding to the BCL2 BH4 Domain
This compound is a small molecule antagonist that has been shown to bind with high affinity and selectivity to the BH4 domain of BCL2.[1] This interaction is distinct from that of conventional BH3 mimetics, which target the BH3-binding groove.
Induction of a Pro-Apoptotic Conformational Change
The binding of this compound to the BH4 domain is believed to trigger a significant allosteric change in the conformation of the BCL2 protein. This conformational shift is thought to expose the otherwise buried BH3 domain of BCL2.[1][2]
Conversion of BCL2 to a Pro-Apoptotic Effector
The exposure of the BH3 domain effectively transforms BCL2 from an anti-apoptotic guardian into a pro-apoptotic activator. This "converted" BCL2 is then capable of directly interacting with and activating the pro-apoptotic effector protein BAX.[1]
Activation of the Intrinsic Apoptotic Pathway
Activated BAX oligomerizes on the mitochondrial outer membrane, leading to the formation of pores. This permeabilization results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, ultimately leading to caspase activation and the execution of apoptosis.
The BCL2-Independent Mechanism: A Point of Controversy
While the BH4-domain-mediated conformational change is the primary proposed mechanism, some studies have suggested that this compound can induce apoptosis through pathways independent of BCL2.[3] This is a critical consideration for the development of BDA-366 as a therapeutic agent.
Evidence for BCL2-Independent Apoptosis
Research has shown that BDA-366 can induce cell death in cell lines with low or undetectable levels of BCL2.[3] Furthermore, the cytotoxic effects of BDA-366 did not always correlate with BCL2 protein levels.
Alternative Signaling Pathways
The proposed BCL2-independent mechanisms involve the modulation of other critical signaling pathways. One prominent hypothesis is the inhibition of the PI3K/AKT pathway, which is a key regulator of cell survival and proliferation. Inhibition of this pathway can lead to the dephosphorylation of BCL2 and a reduction in the levels of the anti-apoptotic protein MCL-1, both of which can contribute to the induction of apoptosis.
Quantitative Data
The following table summarizes key quantitative data related to the interaction of this compound with BCL2 and its cellular effects.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 3.3 ± 0.73 nM | In vitro | |
| LD50 (CLL cells) | 1.11 ± 0.46 µM | Primary CLL cells | [3] |
| LD50 (Normal PBMCs) | 2.03 ± 0.31 µM | Normal PBMCs | [3] |
| LD50 (Pfeiffer DLBCL) | 0.19 µM | Pfeiffer cell line | [3] |
| LD50 (OCI-LY-1 DLBCL) | 0.33 µM | OCI-LY-1 cell line | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
Assessment of Apoptosis by Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density of 1-5 x 10^5 cells/well.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using trypsin-EDTA. Combine the detached cells with the cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls for setting up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
-
Detection of BCL2 Conformational Change by Flow Cytometry
This protocol is designed to detect the exposure of the BCL2 BH3 domain following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Anti-BCL2 (BH3 domain specific) antibody, FITC-conjugated (or a primary antibody and a fluorescently-labeled secondary antibody)
-
Isotype control antibody, FITC-conjugated
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound and a vehicle control as described in section 5.1.
-
Harvest and wash the cells with cold PBS.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 15 minutes at room temperature.
-
-
Antibody Staining:
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 100 µL of PBS containing 1% BSA (staining buffer).
-
Add the anti-BCL2 (BH3 domain specific)-FITC antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
(If using an unconjugated primary antibody, wash the cells and incubate with a fluorescently-labeled secondary antibody for 30 minutes at 4°C in the dark).
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the samples on a flow cytometer.
-
Compare the mean fluorescence intensity of the BCL2 BH3 domain staining in treated cells versus control cells.
-
Western Blot Analysis of PI3K/AKT Pathway, BCL2 Phosphorylation, and MCL-1 Levels
This protocol details the steps for analyzing changes in key signaling proteins.
Materials:
-
This compound
-
Cell line of interest
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-BCL2 (Ser70), anti-total-BCL2, anti-MCL-1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound and a vehicle control.
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Proposed BCL2-dependent mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) | Springer Nature Experiments [experiments.springernature.com]
- 3. iBH3: simple, fixable BH3 profiling to determine apoptotic priming in primary tissue by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Early In Vitro Studies of (Rac)-BDA-366: A Technical Whitepaper
Introduction
(Rac)-BDA-366 is a small molecule of the anthraquinone class identified as a selective antagonist of the B-cell lymphoma 2 (Bcl-2) protein.[1] Bcl-2 is a key anti-apoptotic protein, often overexpressed in various malignancies, contributing to tumor cell survival and drug resistance.[2][3] Unlike traditional BH3 mimetics that target the hydrophobic groove of Bcl-2, BDA-366 was initially proposed to act by binding to the distinct BH4 domain.[1][2] This interaction is thought to induce a conformational change, converting Bcl-2 from a pro-survival protein into a pro-apoptotic effector, ultimately triggering programmed cell death.[2]
This technical guide provides an in-depth overview of the early in vitro studies of this compound, focusing on its mechanism of action, quantitative effects on cancer cell lines, and the experimental protocols used for its evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action & Signaling Pathways
Early studies proposed a direct mechanism of action for BDA-366 centered on the allosteric modulation of Bcl-2. However, subsequent research has suggested a more complex, and potentially Bcl-2 independent, mechanism involving key cellular signaling pathways. Both proposed pathways are detailed below.
Proposed Signaling Pathway 1: Bcl-2 Conformational Change
The initial hypothesis for BDA-366's mechanism of action involves direct binding to the BH4 domain of Bcl-2. This binding is theorized to induce a significant conformational change in the Bcl-2 protein, exposing its normally sequestered BH3 domain. This newly exposed BH3 domain effectively transforms Bcl-2 into a pro-apoptotic protein, which can then activate pro-apoptotic effector proteins like BAX, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[1][2]
Caption: Proposed mechanism of BDA-366 via Bcl-2 conformational change.
Proposed Signaling Pathway 2: PI3K/AKT Inhibition
Contradictory findings have challenged the direct Bcl-2 conformational change model, suggesting that BDA-366 may induce apoptosis independently of Bcl-2 expression levels.[4] An alternative mechanism proposes that BDA-366, like other anthraquinone-class compounds, inhibits the PI3K/AKT signaling pathway.[1] Inhibition of this critical survival pathway leads to downstream effects, including the dephosphorylation of Bcl-2 and a reduction in the levels of the anti-apoptotic protein Mcl-1.[1][4] This destabilization of pro-survival signals ultimately tips the cellular balance towards apoptosis.
Caption: Alternative mechanism of BDA-366 via PI3K/AKT pathway inhibition.
Quantitative Data Presentation
BDA-366 has demonstrated potent pro-apoptotic activity in various cancer cell lines. The primary binding affinity and its effects on multiple myeloma (MM) cell lines are summarized below.
Table 1: Binding Affinity of BDA-366
| Target Protein | Ligand | Binding Constant (Ki) | Selectivity Note |
| Bcl-2 | This compound | 3.3 ± 0.73 nM | Did not bind to Bcl-XL, Mcl-1, or Bfl-1/A1.[5][6] |
Table 2: Dose-Dependent Induction of Apoptosis in Multiple Myeloma Cell Lines
Cells were treated with this compound for 48 hours, and apoptosis was quantified by Annexin V/PI staining followed by flow cytometry.[2]
| Cell Line | BDA-366 Conc. (µM) | Mean % Apoptotic Cells (Annexin V+) |
| RPMI-8226 | 0 (DMSO) | Low (baseline) |
| 0.1 | Increased | |
| 0.25 | Significantly Increased | |
| 0.5 | 84.2% | |
| U-266 | 0 (DMSO) | Low (baseline) |
| 0.1 | Increased | |
| 0.25 | Significantly Increased | |
| 0.5 | 60.6% |
Experimental Protocols & Workflows
The following are detailed methodologies for key in vitro experiments used to characterize the activity of this compound.
Experimental Workflow: In Vitro Apoptosis Assessment
This workflow diagram illustrates the typical process for evaluating the pro-apoptotic efficacy of BDA-366 in a cancer cell line.
Caption: Standard experimental workflow for BDA-366 apoptosis assay.
Cell Culture and Treatment
-
Cell Lines: Human multiple myeloma cell lines RPMI-8226 and U-266 are commonly used.[2]
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1 mM glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.[6] Cultures are kept in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates or flasks.
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve final concentrations (e.g., 0.1, 0.25, 0.5 µM).[2] A DMSO-only control corresponding to the highest concentration of solvent used should be included.
-
Add the BDA-366 or DMSO control to the cells and incubate for the desired time period (e.g., 48 hours).[2]
-
Apoptosis Assay via Annexin V/PI Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is bound by fluorescently-labeled Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and will uptake a DNA-intercalating dye like Propidium Iodide (PI).
-
Protocol:
-
Harvest cells post-treatment by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with cold 1X PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add a fluorescently-conjugated Annexin V (e.g., FITC or Alexa Fluor 488 conjugate) to the cell suspension.
-
Add Propidium Iodide (PI) solution.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples immediately by flow cytometry. Data is typically presented as dot plots, gating on Annexin V positive (total apoptotic), Annexin V positive/PI negative (early apoptotic), and Annexin V positive/PI positive (late apoptotic) populations.[2]
-
Bcl-2 Conformational Change Assay
-
Principle: This intracellular flow cytometry assay detects the exposure of the Bcl-2 BH3 domain, a key event in the originally proposed mechanism of action. A specific antibody that recognizes the exposed BH3 domain is used.
-
Protocol:
-
Treat cells (e.g., RPMI-8226, U-266) with BDA-366 (e.g., 0.25 and 0.5 µM) or DMSO control for a specified time (e.g., 12 hours).[1]
-
Harvest and wash the cells as described above.
-
Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm™) according to the manufacturer's instructions. This allows the antibody to access intracellular epitopes.
-
Incubate the permeabilized cells with an anti-Bcl-2 BH3 domain-specific primary antibody.[1]
-
If the primary antibody is not directly conjugated, wash and incubate with a fluorescently-labeled secondary antibody.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry, measuring the increase in fluorescence intensity, which corresponds to the level of BH3 domain exposure.[1]
-
Conclusion
The early in vitro evaluation of this compound identified it as a potent inducer of apoptosis in cancer cells, particularly in multiple myeloma.[2] Initial studies characterized it as a novel BCL2 inhibitor that functions by binding to the BH4 domain, inducing a pro-apoptotic conformational change.[1][2] However, subsequent research has presented a compelling alternative mechanism involving the inhibition of the PI3K/AKT survival pathway, which may occur independently of Bcl-2.[1][4] This suggests a multifaceted mechanism of action that may be cell-type dependent.[7][8] The data and protocols summarized herein provide a foundational guide for researchers investigating BDA-366 and similar compounds, highlighting the critical importance of exploring multiple mechanistic possibilities in drug discovery.
References
- 1. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Activity In Vivo and Vitro of New Chiral Derivatives of Baicalin and Induced Apoptosis via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Initial Findings on (Rac)-BDA-366 in Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the initial preclinical findings for (Rac)-BDA-366, a novel small molecule investigated for its therapeutic potential in lung cancer. It details the compound's proposed mechanisms of action, summarizes key experimental data, outlines methodologies, and explores its potential in combination therapies.
Mechanism of Action: A Dual Hypothesis
Initial research identified this compound as a promising agent for lung cancer, but its precise mechanism of action is subject to ongoing scientific discussion. Two primary hypotheses have emerged from preclinical studies.
Primary Hypothesis: BCL2 BH4 Domain Antagonism
The most widely cited mechanism proposes that BDA-366 acts as a selective antagonist of the B-cell lymphoma 2 (BCL2) protein's BCL2 homology 4 (BH4) domain.[1][2] Unlike traditional BH3 mimetics that target the hydrophobic groove of BCL2, BDA-366 is thought to bind to the BH4 domain, which is crucial for BCL2's anti-apoptotic function.[1][3] This binding event is reported to induce a significant conformational change in the BCL2 protein, exposing its normally hidden BH3 domain.[3][4] This transformation effectively converts BCL2 from a pro-survival protein into a pro-apoptotic effector, which then directly activates BAX, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase-mediated apoptosis.[4]
Alternative Hypothesis: PI3K/AKT Pathway Inhibition
Subsequent research has challenged the direct BCL2 conversion model.[5] These studies suggest that BDA-366 can induce BAX/BAK-dependent apoptosis even in the absence of BCL2.[6] This alternative mechanism posits that BDA-366, which contains an anthraquinone core, functions as an inhibitor of the PI3K/AKT signaling pathway.[5] Inhibition of this critical survival pathway leads to two key downstream events: the dephosphorylation of BCL2 at serine 70 (a modification linked to its anti-apoptotic potency) and a rapid reduction in the protein levels of Myeloid Cell Leukemia 1 (MCL-1), another crucial anti-apoptotic BCL2 family member.[5][6] The downregulation of MCL-1 releases pro-apoptotic proteins, tipping the cellular balance towards apoptosis.
Summary of Preclinical Efficacy in Cancer Models
BDA-366 has demonstrated potent anti-tumor activity in both in vitro and in vivo models, including those for lung cancer.
In Vitro Activity
BDA-366 was identified as an effective compound against both small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) cell lines.[5] While initial reports suggested that sensitivity to the compound correlated positively with BCL2 expression levels, subsequent studies have indicated that the induction of apoptosis can occur independently of BCL2 expression.[6]
| Cancer Type | Cell Lines | Key Findings | Quantitative Data (Contextual) | Citation |
| Lung Cancer | SCLC & NSCLC | Induced dose-dependent apoptosis and suppressed growth. | Specific IC50 values for lung cancer lines are not detailed in the reviewed literature. | [5] |
| Multiple Myeloma | RPMI8226, U266 | Induced robust, dose-dependent apoptosis. | 84.2% & 60.6% apoptosis, respectively, at 0.5µM after 48h. | [2] |
| Chronic Lymphocytic Leukemia | Primary CLL Cells | Significantly more toxic to CLL cells than normal PBMCs. | LD50 = 1.11 ± 0.46 µM. | [6] |
In Vivo Activity
In vivo experiments using xenograft models have corroborated the in vitro findings. BDA-366 was shown to suppress the growth of lung cancer xenografts derived from both cell lines and patients.[1][5]
| Cancer Type | Model | Treatment Details | Key Findings | Citation |
| Lung Cancer (NSCLC & SCLC) | Cell Line & Patient-Derived Xenografts | Dose-dependent administration. | Potently suppressed tumor growth and induced apoptosis in tumors. | [4] |
| Multiple Myeloma | RPMI8226 & U266 Xenografts | Treatment for 8 days. | Substantially suppressed tumor growth. | [2] |
| General | Mouse Models | At maximum therapeutic doses. | No significant toxicity to normal tissue or effects on body weight were observed. | [2][4] |
Combination Therapy with mTOR Inhibitors
A significant finding from initial studies is the synergistic anti-tumor effect observed when BDA-366 is combined with mTOR inhibitors, such as RAD001 (everolimus).[4] Inhibition of the mTOR pathway has been shown to cause an upregulation of BCL2 in lung cancer cells.[4] This acquired vulnerability makes the cells more sensitive to the pro-apoptotic effects of BDA-366, providing a strong rationale for this combination strategy to overcome drug resistance.
Experimental Protocols & Workflow
The evaluation of BDA-366 involved standard preclinical assays to determine its mechanism, efficacy, and safety.
Apoptosis Assay: Annexin V/Propidium Iodide Staining
-
Cell Culture: Lung cancer cell lines (e.g., H460, A549) are seeded in 6-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with increasing concentrations of BDA-366 (e.g., 0.1 µM to 5 µM) or a DMSO vehicle control for a specified period (e.g., 24 or 48 hours).[2]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Analysis: Samples are analyzed immediately by flow cytometry. Annexin V-positive/PI-negative cells are quantified as early apoptotic, while Annexin V-positive/PI-positive cells represent late apoptotic or necrotic populations.[2]
BCL2 Conformational Change: Immunoprecipitation (IP)
-
Cell-Free System: Purified recombinant BCL2 protein is incubated with BDA-366 (e.g., 0.5 µM) or a vehicle control in a CHAPS-based lysis buffer.[3]
-
Immunoprecipitation: An antibody that specifically recognizes the exposed BH3 domain of BCL2 is added to the mixture and incubated to form antigen-antibody complexes. Protein A/G beads are then used to pull down these complexes.
-
Western Blotting: The immunoprecipitated proteins are eluted, separated by SDS-PAGE, and transferred to a PVDF membrane.
-
Detection: The membrane is probed with a primary antibody against total BCL2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The resulting signal, detected via chemiluminescence, indicates the amount of BCL2 that has undergone the conformational change.[3]
In Vivo Xenograft Model
-
Cell Implantation: Approximately 5-10 million human lung cancer cells (e.g., H460) in a matrigel suspension are subcutaneously injected into the flank of immunodeficient mice (e.g., NOD-scid or nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: BDA-366 is administered systemically (e.g., via intraperitoneal injection) according to a predetermined dose and schedule (e.g., daily for 8-10 days).[2] The control group receives a vehicle solution.
-
Monitoring: Tumor volume (measured with calipers) and mouse body weight are recorded every 2-3 days to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining) and immunohistochemistry (IHC) for markers of apoptosis (e.g., cleaved caspase-3).
Conclusion and Future Directions
This compound is a novel small molecule with demonstrated preclinical anti-tumor activity in lung cancer models. The initial hypothesis positioned it as a first-in-class BCL2 BH4 domain antagonist that converts BCL2 into a pro-death protein. However, compelling evidence also points towards an alternative mechanism involving the inhibition of the PI3K/AKT/MCL-1 axis. This dual-hypothesis landscape underscores the complexity of the compound's pharmacology and highlights the need for further investigation to elucidate its precise molecular targets.
The strong synergy observed with mTOR inhibitors presents a promising therapeutic strategy, particularly for tumors that may develop resistance through BCL2 upregulation. Future research should focus on clarifying the dominant mechanism of action in different genetic contexts of lung cancer, identifying predictive biomarkers for sensitivity, and further evaluating the combination therapy strategy in more advanced preclinical models.
References
- 1. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. CYD0281, a Bcl-2 BH4 domain antagonist, inhibits tumor angiogenesis and breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Challenges in small-molecule target identification: a commentary on “BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Apoptotic Era: A Technical Guide to BH4-Based BCL2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The circumvention of apoptosis is a cornerstone of cancer's resilience, with the B-cell lymphoma 2 (BCL2) protein family serving as a central regulator of this process. For years, therapeutic strategies have focused on inhibiting the BCL2 homology 3 (BH3) domain, the canonical binding groove for pro-apoptotic proteins. This approach, while successful with the advent of venetoclax, faces challenges of resistance and off-target effects.[1][2] A novel and promising frontier in BCL2-targeted therapy has emerged, focusing on the lesser-explored BCL2 homology 4 (BH4) domain. This in-depth guide explores the novelty of BH4-based BCL2 inhibitors, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows. Targeting the BH4 domain represents a paradigm shift, offering the potential to overcome existing therapeutic hurdles and usher in a new generation of apoptosis-inducing cancer therapies.[1][3]
The Novelty of Targeting the BCL2 BH4 Domain
The BH4 domain is a critical component for the anti-apoptotic function of BCL2.[1] Unlike the BH3 domain, which primarily acts as a docking site for other BCL2 family members, the BH4 domain is involved in a wider array of protein-protein interactions, including with non-BCL2 family members such as the inositol 1,4,5-trisphosphate receptor (IP3R) and c-Myc.[4][5] The deletion of the BH4 domain has been shown to convert BCL2 from a pro-survival to a pro-apoptotic "killer" protein.[1]
The therapeutic rationale for targeting the BH4 domain is multifaceted:
-
Overcoming BH3 Mimetic Resistance: Cancers can develop resistance to BH3 mimetics through mutations in the BH3 binding groove or upregulation of other anti-apoptotic proteins like MCL-1.[1] BH4-based inhibitors act through a distinct mechanism, offering a potential therapeutic option for resistant tumors.
-
Enhanced Selectivity and Reduced Side Effects: Some BH3 mimetics, like navitoclax, also inhibit BCL-xL, leading to dose-limiting thrombocytopenia.[2][6] Developing inhibitors that selectively target the BH4 domain of BCL2 could spare BCL-xL and mitigate such side effects.
-
Unique Mechanism of Action: BH4 inhibitors, such as BDA-366, have been shown to induce a conformational change in BCL2, exposing its BH3 domain. This allosteric modulation effectively transforms BCL2 into a pro-apoptotic protein, capable of directly activating BAX and inducing apoptosis.[1][7]
Quantitative Data on BH4-Based BCL2 Inhibitors
The development of small molecule inhibitors targeting the BCL2 BH4 domain has yielded several promising candidates. Below is a summary of their key quantitative data.
Table 1: Binding Affinities of BH4-Based Inhibitors for BCL2
| Compound | Assay Type | Binding Affinity (Ki or KD) | Target Domain | Reference |
| BDA-366 | Fluorescence Polarization | Ki = 3.3 ± 0.73 nM | BH4 | [2][8] |
| SM216 | Surface Plasmon Resonance | KD = 3.92 nM | BH4 | [4] |
| SM396 | Surface Plasmon Resonance | KD = 6.37 nM | BH4 | [4] |
| SM949 | Surface Plasmon Resonance | KD = 78 nM | BH4 | [4] |
| DC-B01 | Surface Plasmon Resonance | KD = 2.16 µM | BH4 | [9] |
Table 2: In Vitro Efficacy (IC50/EC50) of BH4-Based Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
| BDA-366 | H460 | Non-Small Cell Lung Cancer | ~1 | [1][7] |
| A549 | Non-Small Cell Lung Cancer | ~1 | [1] | |
| H196 | Small Cell Lung Cancer | ~1 | [1][10] | |
| RPMI8226 | Multiple Myeloma | ~0.5 | [6] | |
| U266 | Multiple Myeloma | ~0.5 | [6] | |
| SM216 | MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated in nM range | [4] |
| BT549 | Triple-Negative Breast Cancer | Not explicitly stated in nM range | [4] | |
| SM396 | MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated in nM range | [4] |
| BT549 | Triple-Negative Breast Cancer | Not explicitly stated in nM range | [4] | |
| SM949 | MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated in nM range | [4] |
| BT549 | Triple-Negative Breast Cancer | Not explicitly stated in nM range | [4] |
Table 3: In Vivo Efficacy of BH4-Based Inhibitors in Xenograft Models
| Compound | Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| BDA-366 | NSG Mice | Non-Small Cell Lung Cancer | Dose-dependent | Potent tumor growth suppression | [1][7] |
| NSG Mice | Multiple Myeloma | 10 mg/kg, i.p., every 2 days | Significant inhibition of tumor growth | [6] | |
| SM216, SM396, SM949 | MDA-MB-231 Xenograft | Triple-Negative Breast Cancer | Nanomolar dosage | Efficacious in vivo activity | [4] |
Key Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
This competitive assay measures the ability of a test compound to displace a fluorescently labeled peptide from the BCL2 protein.
Materials:
-
Recombinant human BCL2 protein
-
Fluorescently labeled probe peptide (e.g., FAM-Bak BH3 peptide)[8]
-
Assay buffer (e.g., 20 mM Bis-Tris pH 7.0, 1 mM TCEP, 0.005% Tween-20)[11]
-
Test compounds (e.g., BDA-366)
-
Black, non-binding 384-well plates[12]
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a solution of BCL2 protein and the fluorescent probe in the assay buffer. The concentrations should be optimized to achieve a stable and robust polarization signal.[11]
-
Serially dilute the test compounds in the assay buffer.
-
In a 384-well plate, add the BCL2 protein-probe mixture to each well.[12]
-
Add the serially diluted test compounds to the wells. Include controls with DMSO only (maximum polarization) and probe only (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes to 6 hours) to allow the binding to reach equilibrium.[11][12]
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[12]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This technique is used to determine if a BH4-based inhibitor disrupts the interaction between BCL2 and its binding partners (e.g., c-Myc).
Materials:
-
Cancer cells expressing the proteins of interest
-
Cell lysis buffer (non-denaturing, e.g., containing NP-40 or Triton X-100 with protease and phosphatase inhibitors)[13]
-
Primary antibody specific to the bait protein (e.g., anti-BCL2)
-
Protein A/G-coupled agarose or magnetic beads[14]
-
Wash buffer (e.g., PBS or TBS with low concentrations of detergent)[14]
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)[14]
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for detecting the prey protein (e.g., anti-c-Myc)
Protocol:
-
Culture and treat cancer cells with the BH4-based inhibitor or a vehicle control.
-
Lyse the cells with a non-denaturing lysis buffer to preserve protein-protein interactions.[13]
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein (e.g., BCL2) to form antibody-antigen complexes.
-
Add protein A/G beads to the lysate to capture the antibody-antigen complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.[14]
-
Elute the protein complexes from the beads using an elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for the prey protein (e.g., c-Myc). A decrease in the co-immunoprecipitated prey protein in the inhibitor-treated sample indicates disruption of the interaction.
BH3 Profiling for Apoptotic Priming
This functional assay assesses the proximity of a cell's mitochondria to the apoptotic threshold by measuring their sensitivity to a panel of BH3 peptides.
Materials:
-
Cancer cells of interest
-
Cell permeabilization buffer (e.g., containing digitonin)[15]
-
Mitochondrial isolation buffer (if using isolated mitochondria)[16]
-
A panel of synthetic BH3 peptides (e.g., BIM, BID, BAD, NOXA)[5]
-
JC-1 dye or cytochrome c ELISA kit for measuring mitochondrial outer membrane permeabilization (MOMP)[16][17]
-
Flow cytometer or plate reader
Protocol:
-
Harvest and permeabilize the cells to allow the BH3 peptides access to the mitochondria.[5]
-
Incubate the permeabilized cells with titrated concentrations of different BH3 peptides.[16]
-
Measure MOMP. This can be done by:
-
Flow cytometry with JC-1: JC-1 aggregates in healthy mitochondria and fluoresces red, while in depolarized mitochondria, it remains as monomers and fluoresces green. A shift from red to green fluorescence indicates MOMP.[17]
-
Cytochrome c release: Measure the amount of cytochrome c released from the mitochondria into the cytosol using an ELISA.[16]
-
-
Generate a "BH3 profile" by plotting the degree of MOMP against the concentration of each BH3 peptide. This profile reveals the cell's dependence on specific anti-apoptotic BCL2 family members for survival.[16]
In Vivo Xenograft Model for Efficacy Studies
This model is used to evaluate the anti-tumor activity of BH4-based inhibitors in a living organism.
Materials:
-
Human cancer cell line of interest
-
Matrigel (optional, for subcutaneous injection)
-
BH4-based inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of the immunocompromised mice.[18]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the BH4-based inhibitor or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral).[6]
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (length x width²)/2).[18]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
Visualizing the Molecular Landscape
Signaling Pathway of BH4-Based BCL2 Inhibition
Caption: Mechanism of BH4-based BCL2 inhibitors.
Experimental Workflow for Evaluating BH4-Based BCL2 Inhibitors
Caption: Workflow for BH4-based BCL2 inhibitor development.
Conclusion and Future Directions
The exploration of BH4-based BCL2 inhibitors marks a significant and exciting advancement in the field of targeted cancer therapy. The unique mechanism of action, which involves the allosteric conversion of BCL2 into a pro-apoptotic protein, offers a compelling strategy to overcome the limitations of existing BH3 mimetics. The preclinical data for compounds like BDA-366 and the SM series of inhibitors are highly encouraging, demonstrating potent anti-tumor activity in various cancer models.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to enhance their clinical translatability. Furthermore, exploring combination therapies, for instance with mTOR inhibitors which can upregulate BCL2, may unlock synergistic effects and further improve therapeutic outcomes.[1] As our understanding of the intricate regulatory functions of the BCL2 BH4 domain deepens, so too will our ability to design and develop novel, highly effective, and safer cancer therapeutics. The era of BH4-targeted therapies is just beginning, and it holds the promise of delivering powerful new weapons in the fight against cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. glpbio.com [glpbio.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Novel BH4-BCL-2 Domain Antagonists Induce BCL-2-Mediated Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. providence.elsevierpure.com [providence.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and identification of a novel small molecule BCL-2 inhibitor that binds to the BH4 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. assaygenie.com [assaygenie.com]
- 15. researchgate.net [researchgate.net]
- 16. BH3 Profiling: Deconstructing the Apoptotic Landscape for Therapeutic Intervention | Blog | Biosynth [biosynth.com]
- 17. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for (Rac)-BDA-366 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: (Rac)-BDA-366 is a small molecule initially identified as a Bcl-2 antagonist that targets its BH4 domain.[1] Originally, it was proposed that BDA-366 converts the anti-apoptotic protein Bcl-2 into a pro-apoptotic inducer of cell death.[1][2] However, subsequent research has challenged this mechanism, demonstrating that BDA-366 induces apoptosis in various cancer cell models, including Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL), independently of Bcl-2 levels.[2][3]
Current evidence indicates that this compound's primary mechanism of action involves the inhibition of the PI3K/AKT signaling pathway.[3][4] This inhibition leads to a reduction in the levels of the anti-apoptotic protein Mcl-1 and dephosphorylation of Bcl-2, ultimately triggering BAX/BAK-dependent apoptosis.[3][4] These findings position this compound as a valuable tool for investigating apoptosis and as a potential therapeutic agent, particularly in combination with other drugs like the Bcl-2 inhibitor venetoclax.[3][5]
Mechanism of Action
This compound induces apoptosis not by directly targeting the Bcl-2 BH4 domain as first thought, but through inhibition of the PI3K/AKT pathway.[4] In many cancer cells, this pathway is constitutively active, promoting cell survival by increasing the stability and translation of Mcl-1 protein.[3] BDA-366 treatment leads to decreased phosphorylation of AKT, which in turn reduces Mcl-1 protein levels.[3][4] The downregulation of Mcl-1, a key survival protein, shifts the balance towards pro-apoptotic proteins, leading to the activation of BAX/BAK and subsequent caspase-dependent cell death.[3][5]
Caption: Mechanism of this compound induced apoptosis via PI3K/AKT pathway inhibition.
Quantitative Data Summary
The cytotoxic effects of this compound have been quantified in various cell lines. The half-maximal lethal dose (LD50) values demonstrate selective toxicity towards cancer cells compared to normal cells.
| Cell Type | LD50 Value (µM) | Reference |
| Chronic Lymphocytic Leukemia (CLL) | 1.11 ± 0.46 | [6] |
| Normal PBMCs | 2.03 ± 0.31 | [6] |
| OCI-LY-1 (DLBCL Cell Line) | 0.32 | [3] |
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
Cell Viability and Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify apoptosis and determine the LD50 of this compound by differentiating between viable, apoptotic, and necrotic cells.
Caption: Workflow for determining cell viability and LD50 using flow cytometry.
Methodology:
-
Cell Seeding: Seed cells (e.g., CLL, DLBCL lines) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of appropriate culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to create a series of concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). Include a DMSO-only vehicle control.
-
Treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a predetermined time period (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.[6]
-
Cell Harvesting: Transfer cells to FACS tubes. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation for Staining: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Viable cells will be Annexin V(-) / PI(-), early apoptotic cells will be Annexin V(+) / PI(-), and late apoptotic/necrotic cells will be Annexin V(+) / PI(+).
-
Data Analysis: Calculate the percentage of viable cells for each concentration. Plot the percentage of viable cells against the log of the drug concentration and use a non-linear regression to determine the LD50 value.
Western Blotting for Pathway Analysis
This protocol is used to detect changes in protein expression and phosphorylation states within the PI3K/AKT/Mcl-1 signaling axis following treatment with this compound.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 0.6, 1, 3 µM) for a specified time (e.g., 6 hours).[3]
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 4-20% Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Mcl-1
-
Bcl-2
-
A loading control (e.g., Vinculin or β-Actin)
-
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to the loading control.
Co-Immunoprecipitation (Co-IP) for Protein Interactions
While this compound reduces Mcl-1 levels, Co-IP can be used to study Mcl-1's interaction with pro-apoptotic partners like Bim or Bak under baseline conditions or in combination with other treatments.
Methodology:
-
Cell Culture and Lysis: Grow and harvest cells as described for Western Blotting. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 or CHAPS) with protease/phosphatase inhibitors to preserve protein complexes.[8]
-
Pre-clearing Lysates: Add Protein A/G beads to the cell lysate (containing 500-1000 µg of total protein) and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add 2-4 µg of the primary antibody (e.g., anti-Mcl-1) or an isotype control IgG. Incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.[9]
-
Elution: Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis by Western Blot: Analyze the eluted samples by Western blotting as described above, probing for the bait protein (Mcl-1) and expected interacting partners (e.g., Bak, Bim).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in small-molecule target identification: a commentary on “BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bda-366-a-putative-bcl-2-bh4-domain-antagonist-induces-apoptosis-independently-of-bcl-2-in-a-variety-of-cancer-cell-models - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Co-Targeting BCL-xL with MCL-1 Induces Lethal Mitochondrial Dysfunction in Diffuse Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for (Rac)-BDA-366 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BDA-366 is a small molecule identified as an antagonist of the B-cell lymphoma-2 (BCL2) protein.[1][2][3] It represents a novel approach to inducing apoptosis in cancer cells. Initially characterized as a BCL2 BH4 domain antagonist that converts BCL2 from a pro-survival to a pro-apoptotic protein, recent studies suggest its mechanism may also involve the inhibition of the PI3K/AKT signaling pathway, leading to the downregulation of Mcl-1.[4][5] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in preclinical mouse models of cancer, with a primary focus on multiple myeloma xenografts.
Mechanism of Action
This compound is reported to exert its anti-cancer effects through at least two potential mechanisms:
-
BCL2 BH4 Domain Antagonism: The primary proposed mechanism involves the binding of BDA-366 to the BH4 domain of BCL2. This interaction is thought to induce a conformational change in the BCL2 protein, exposing its BH3 domain and converting it into a pro-apoptotic molecule, which can then activate BAX and BAK to initiate the mitochondrial apoptotic cascade.[1][2][3]
-
Inhibition of the PI3K/AKT Pathway: Subsequent research has indicated that BDA-366 may also function independently of direct BCL2 antagonism. It has been shown to inhibit the PI3K/AKT signaling pathway, leading to dephosphorylation of BCL2 and a reduction in the levels of the anti-apoptotic protein Mcl-1.[4][5] This provides an alternative and potentially complementary mechanism for its pro-apoptotic activity.
Data Presentation
In Vivo Efficacy and Dosing in Multiple Myeloma Xenograft Model
| Parameter | Details | Reference |
| Mouse Strain | NOD-scid/IL2Rγnull (NSG) | [1] |
| Cancer Cell Lines | RPMI8226, U266 (Human Multiple Myeloma) | [1] |
| Cell Inoculum | 5 x 10^6 cells per mouse | [1] |
| Implantation Route | Subcutaneous, with MatriGel | [1] |
| This compound Dosage | 10 mg/kg body weight | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Treatment Schedule | Every 2 days from day 4 to day 12 post-implantation (5 doses) | [1] |
| Efficacy Outcome | Significant inhibition of tumor growth | [1] |
Safety and Toxicity Profile in Mice
| Parameter | Observation | Reference |
| Body Weight | No significant difference compared to control groups. | [1] |
| Hematopoietic System | No significant toxic side effects observed. | [1] |
| Peripheral Blood Counts | Similar levels of white blood cells, red blood cells, and platelets compared to control groups. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Saline (0.9% NaCl), sterile
-
Polyethylene glycol 400 (PEG400) (optional, for solubility)
-
Tween 80 (optional, for solubility)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
-
Working Solution Preparation (for Injection):
-
On the day of injection, dilute the stock solution to the final desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, you would need 0.2 mg).
-
A common vehicle formulation is a mixture of DMSO, PEG400, Tween 80, and saline. A suggested starting formulation is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Calculate the required volume of the stock solution and dilute it with the appropriate volumes of the other vehicle components to reach the final injection volume (typically 100-200 µL per mouse).
-
Vortex the working solution thoroughly to ensure it is a homogenous suspension.
-
-
Control Vehicle Preparation:
-
Prepare a vehicle control solution with the same final concentrations of DMSO and other components as the working solution, but without this compound.
-
Protocol 2: Human Multiple Myeloma Xenograft Mouse Model
Materials:
-
NOD-scid/IL2Rγnull (NSG) mice (6-8 weeks old)
-
RPMI8226 or U266 human multiple myeloma cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MatriGel Basement Membrane Matrix
-
Phosphate-buffered saline (PBS), sterile
-
Hemocytometer or automated cell counter
-
This compound working solution and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation:
-
Culture RPMI8226 or U266 cells according to standard protocols.
-
On the day of implantation, harvest the cells and perform a cell count.
-
Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile PBS and MatriGel at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the NSG mice.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Treatment Administration:
-
Allow the tumors to establish for 4 days.
-
On day 4, begin treatment administration. Administer 10 mg/kg of this compound or the vehicle control via intraperitoneal injection.
-
Continue treatment every two days until day 12 (a total of 5 doses).
-
-
Tumor Growth Monitoring and Efficacy Assessment:
-
Measure tumor dimensions using calipers every 2-3 days, starting from the first day of treatment.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Monitor the body weight of the mice throughout the experiment as an indicator of toxicity.
-
At the end of the study (e.g., day 15 or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Toxicity Assessment (Optional):
-
At the end of the study, collect blood via cardiac puncture for a complete blood count (CBC) to assess hematopoietic toxicity.
-
Visualizations
Signaling Pathway Diagrams
Caption: Proposed mechanism of this compound via BCL2 BH4 domain antagonism.
Caption: Alternative mechanism of this compound via PI3K/AKT pathway inhibition.
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. oncotarget.com [oncotarget.com]
- 2. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-BDA-366 Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
(Rac)-BDA-366 is a small molecule initially identified as a Bcl-2 BH4 domain antagonist.[1][2] Subsequent research has revealed a more complex mechanism of action, suggesting it induces apoptosis through modulation of the PI3K/AKT signaling pathway, independent of direct Bcl-2 antagonism in some cancer models.[1][3] These notes provide a comprehensive overview of the optimal concentrations and detailed protocols for inducing apoptosis using this compound.
Optimal Concentration for Apoptosis Induction
The optimal concentration of this compound for inducing apoptosis is cell-type dependent. Below is a summary of effective concentrations reported in various cancer cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line of interest.
| Cell Line Type | Cell Line | Assay | Time Point | Effective Concentration / LD50 | Reference |
| Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells | Annexin V/PI | 48h | LD50 varies significantly between patient samples | [1] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | SU-DHL-4 | Annexin V-FITC/7-AAD | 24h | ~1 µM | [1] |
| KARPAS-422 | Annexin V-FITC/7-AAD | 24h | ~2.5 µM | [1] | |
| SU-DHL-6 | Annexin V-FITC/7-AAD | 24h | ~5 µM | [1] | |
| Ri-1 | Annexin V-FITC/7-AAD | 24h | ~1 µM | [1] | |
| TOLEDO | Annexin V-FITC/7-AAD | 24h | ~10 µM | [1] | |
| OCI-LY-1 | Annexin V-FITC/7-AAD | 24h | >10 µM | [1] | |
| OCI-LY-18 | Annexin V-FITC/7-AAD | 24h | ~7.5 µM | [1] | |
| PFEIFFER | Annexin V-FITC/7-AAD | 24h | ~2.5 µM | [1] | |
| Multiple Myeloma (MM) | RPMI-8226 | Annexin V/PI | 48h | Dose-dependent increase in apoptosis from 0.1 to 0.5 µM | [2] |
| U266 | Annexin V/PI | 48h | Dose-dependent increase in apoptosis from 0.1 to 0.5 µM | [2] | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | HUVECs | Cell Viability | Not Specified | IC50 of 0.45 µM | [4] |
Signaling Pathway of this compound Induced Apoptosis
This compound has been shown to induce apoptosis by inhibiting the PI3K/AKT signaling pathway.[1][3] This leads to the dephosphorylation of Bcl-2 and a reduction in Mcl-1 protein levels.[1] The decrease in these anti-apoptotic proteins allows for the activation of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.[1]
Caption: Signaling pathway of this compound induced apoptosis.
Experimental Workflow for Assessing Apoptosis
A general workflow for assessing this compound induced apoptosis is outlined below. This can be adapted for specific cell lines and experimental questions.
Caption: General experimental workflow for apoptosis assessment.
Detailed Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol is adapted from methodologies used to assess apoptosis in DLBCL and Multiple Myeloma cell lines.[1][2]
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., SU-DHL-4, RPMI-8226)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescently labeled Annexin V)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density of 5 x 10^5 cells/mL. The final volume per well can be adjusted based on the plate format (e.g., 1 mL for a 24-well plate).
-
Incubate cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. A suggested concentration range for initial experiments is 0.1 µM to 20 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC (or other conjugate) and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Collect data for a sufficient number of events (e.g., 10,000) for each sample.
-
Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic/late apoptotic cells (Annexin V and PI positive).
-
Protocol 2: Detection of Bax Activation by Immunocytochemistry
This protocol is based on the methods used to visualize the activation of Bax in DLBCL cells following BDA-366 treatment.[1]
Materials:
-
This compound
-
Cell line of interest
-
Poly-L-lysine coated plates or coverslips
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA), 2% in PBS
-
Bovine serum albumin (BSA), 2% in PBS
-
Primary antibody: anti-Bax (6A7) antibody (specifically detects the active form of Bax)
-
Fluorescently labeled secondary antibody
-
Hoechst 33342 or DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Plating and Treatment:
-
Plate cells at a density of 5 x 10^5 cells/mL on a poly-L-lysine coated plate or coverslip.
-
Treat the cells with an effective concentration of this compound (e.g., 20 µM) or a vehicle control (DMSO).
-
Incubate for a suitable time to observe Bax activation (e.g., 6 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells once with ice-cold PBS.
-
Fix the cells with 2% PFA for 15 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS containing 2% BSA.
-
Permeabilize the cells if necessary, depending on the antibody and target localization.
-
-
Immunostaining:
-
Incubate the cells with the primary anti-Bax (6A7) antibody diluted in PBS with 2% BSA overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining and Imaging:
-
Stain the nuclei with Hoechst 33342 or DAPI for 5-10 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Activated Bax will show a punctate staining pattern.
-
References
- 1. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYD0281, a Bcl-2 BH4 domain antagonist, inhibits tumor angiogenesis and breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring (Rac)-BDA-366 Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BDA-366 is a small molecule antagonist targeting the BH4 domain of the anti-apoptotic protein Bcl-2. Initially, it was suggested that BDA-366 induces a conformational change in Bcl-2, converting it into a pro-apoptotic protein that triggers apoptosis. However, recent studies have indicated that BDA-366 can induce apoptosis through Bcl-2 independent mechanisms, including the inhibition of the PI3K/AKT signaling pathway, leading to the dephosphorylation of Bcl-2 and a reduction in Mcl-1 protein levels.[1][2] The induction of apoptosis by BDA-366 is dependent on the pro-apoptotic proteins Bax and Bak.[1][3]
These application notes provide detailed protocols for the most common techniques used to measure and quantify apoptosis induced by this compound in cancer cell lines. The described methods include the analysis of phosphatidylserine externalization, caspase activation, and the assessment of apoptosis-related protein expression.
Data Presentation: Quantitative Analysis of BDA-366 Induced Apoptosis
The following tables summarize quantitative data from studies investigating the apoptotic effects of this compound on various cancer cell lines.
Table 1: Dose-Response of this compound on Apoptosis Induction in Human Myeloma Cell Lines
| Cell Line | BDA-366 Concentration (µM) | Incubation Time | % Apoptotic Cells (Annexin V+) |
| RPMI8226 | 0.1 | 48 hours | Increased (Specific % not provided) |
| 0.25 | 48 hours | Increased (Specific % not provided) | |
| 0.5 | 48 hours | 84.2% | |
| U266 | 0.1 | 48 hours | Increased (Specific % not provided) |
| 0.25 | 48 hours | Increased (Specific % not provided) | |
| 0.5 | 48 hours | 60.6% |
Data extracted from a study on human myeloma cell lines.[4]
Table 2: LD50 Values of this compound in Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines
| Cell Line Type | Cell Line | LD50 (µM) | Incubation Time |
| CLL | Primary CLL cells (average) | 1.11 ± 0.46 | 48 hours |
| DLBCL | PFEIFFER | 0.19 | 24 hours |
| OCI-LY-18 | 0.32 | 24 hours | |
| OCI-LY-1 | 0.33 | 24 hours | |
| TOLEDO | 0.41 | 24 hours | |
| Ri-1 | 0.58 | 24 hours | |
| SU-DHL-6 | 0.81 | 24 hours | |
| KARPAS-422 | 4.34 | 24 hours | |
| SU-DHL-4 | 6.31 | 24 hours |
LD50 values were determined by assessing cell viability after treatment with increasing concentrations of BDA-366.[1]
Experimental Protocols
Measurement of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This is a widely used method to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
This compound
-
Cell line of interest (e.g., RPMI8226, U266, or primary CLL cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a 6-well plate or culture flask.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with various concentrations of this compound (e.g., 0.1, 0.25, 0.5 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).[4]
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine all cells and centrifuge.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained and single-stained controls for setting up compensation and gates.
-
The cell populations will be distinguished as follows:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation can be measured using a fluorogenic or colorimetric substrate.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Cell Lysis Buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
2X Reaction Buffer
-
DTT (Dithiothreitol)
-
Microplate reader
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in the Annexin V protocol.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet the cell debris.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Assay Reaction:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add 50-200 µg of protein in a 50 µL volume of Cell Lysis Buffer to each well.
-
Prepare the 2X Reaction Buffer containing DTT according to the manufacturer's instructions.
-
Add 50 µL of the 2X Reaction Buffer to each well.
-
Add 5 µL of the Caspase-3 substrate to each well.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm (for colorimetric assays) or fluorescence at an excitation/emission of 380/460 nm (for fluorometric assays) using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples with the untreated control.[5][6]
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family proteins and components of the PI3K/AKT pathway.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-p-Bcl-2 (Ser70), anti-Mcl-1, anti-Bax, anti-Bak, anti-cleaved PARP, anti-AKT, anti-p-AKT, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Protein Extraction:
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Visualizations
Caption: Proposed signaling pathway of this compound induced apoptosis.
Caption: Experimental workflow for measuring BDA-366 induced apoptosis.
References
- 1. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in small-molecule target identification: a commentary on “BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. abcam.com [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-BDA-366 in Chronic Lymphocytic Leukemia (CLL) Studies
Introduction
(Rac)-BDA-366 is a small molecule initially identified as a B-cell lymphoma 2 (Bcl-2) BH4 domain antagonist.[1] It was originally proposed to induce apoptosis by converting the anti-apoptotic Bcl-2 protein into a pro-apoptotic molecule.[2] However, subsequent research in the context of Chronic Lymphocytic Leukemia (CLL) and other B-cell malignancies has revealed a more complex mechanism of action.[3][4][5] These studies indicate that BDA-366's pro-apoptotic effects in CLL may be independent of Bcl-2 expression levels, instead involving the inhibition of the PI3K/AKT signaling pathway and the downregulation of Mcl-1.[3][4]
These application notes provide a summary of the current understanding of this compound's activity in CLL, along with detailed protocols for its use in relevant in vitro experiments.
Mechanism of Action in CLL
While initially described as a direct antagonist of the Bcl-2 BH4 domain, studies in CLL models suggest that this compound induces apoptosis through a Bcl-2 independent mechanism.[3][6] The prevailing evidence points to the following key actions:
-
Inhibition of PI3K/AKT Pathway: this compound has been shown to inhibit the phosphorylation of AKT and its downstream target GSK3 in primary CLL cells.[3] This pathway is crucial for CLL cell survival.
-
Downregulation of Mcl-1: A consequence of PI3K/AKT pathway inhibition is the reduction of Mcl-1 protein levels.[3] Mcl-1 is a key anti-apoptotic protein and a known resistance factor to Bcl-2 inhibitors like venetoclax.
-
Induction of Bax Activation: The compound provokes the activation of the pro-apoptotic protein Bax in intact cells, leading to caspase-dependent apoptosis.[3] However, it does not appear to directly activate Bax in cell-free assays.[3]
-
Bcl-2 Dephosphorylation: Treatment with BDA-366 leads to the dephosphorylation of Bcl-2.[3]
Notably, the sensitivity of CLL cells to BDA-366 does not correlate with Bcl-2 protein expression levels, and the drug is effective in cells with low Bcl-2.[3][4][6] This distinguishes its mechanism from traditional BH3 mimetics.
Key Applications in CLL Research
-
Inducing Apoptosis in Primary CLL Cells: this compound is effective at inducing cell death in primary CLL patient samples, showing greater toxicity towards malignant cells compared to normal peripheral blood mononuclear cells (PBMCs).[3][6][7]
-
Overcoming Venetoclax Resistance: By downregulating Mcl-1, BDA-366 can sensitize CLL cells to the Bcl-2 inhibitor venetoclax.[3] This is particularly relevant in the context of B-cell receptor (BCR) signaling, which upregulates Mcl-1 and confers resistance.
-
Investigating PI3K/AKT/Mcl-1 Signaling: BDA-366 serves as a tool to probe the PI3K/AKT/Mcl-1 signaling axis and its role in CLL cell survival and drug resistance.
-
Preclinical Evaluation of Novel Therapeutic Strategies: The synergistic effect of BDA-366 with venetoclax suggests its potential use in combination therapies for CLL.[8]
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound in CLL and other B-cell malignancies.
| Cell Type | Assay Duration | Parameter | Value | Reference |
| Primary CLL Cells (n=39) | 48 hours | LD50 | 1.11 ± 0.46 µM | [6][7] |
| Normal PBMCs (n=6) | 48 hours | LD50 | 2.03 ± 0.31 µM | [6][7] |
| Mantle Cell Lymphoma Cell Lines | 72 hours | ED50 | 9.3 to 240 nM | [8] |
| Mantle Cell Lymphoma Cell Lines | 72 hours | IC50 | 5 to 30 nM | [8] |
| Binding Affinity | ||||
| Bcl-2 | In vitro | Ki | 3.3 nM | [1] |
| Table 1: Cytotoxicity and Binding Affinity of this compound. |
| Protein | Effect of BDA-366 Treatment | Cell Type | Reference |
| p-AKT | Substantial reduction in phosphorylation | Primary CLL Cells | [3] |
| p-GSK3 | Substantial reduction in phosphorylation | Primary CLL Cells | [3] |
| Mcl-1 | Reduced protein levels | Primary CLL Cells | [3] |
| p-Bcl-2 (Ser70) | Loss of phosphorylation | Primary CLL Cells | [3][4] |
| Bcl-2 | No significant change in total protein levels | Primary CLL Cells | [3] |
| Bcl-xL | No significant change in total protein levels | Primary CLL Cells | [3] |
| Table 2: Effects of this compound on Key Signaling Proteins in CLL. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Apoptosis by Annexin V/PI Staining
This protocol details the measurement of apoptosis in CLL cells following treatment with this compound using flow cytometry.
Materials:
-
Primary CLL cells or CLL cell lines
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Plating: Plate CLL cells in a 96-well plate at a density of 7 x 10^5 cells/well for primary cells or an appropriate density for cell lines (e.g., 2.5-7.5 x 10^4 cells/well).[9]
-
Drug Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 to 10 µM). Include a DMSO-only well as a vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After incubation, transfer cells to FACS tubes and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Protocol 2: Western Blot Analysis of Protein Expression and Phosphorylation
This protocol is for analyzing changes in protein levels and phosphorylation status (e.g., p-AKT, Mcl-1) in CLL cells after BDA-366 treatment.
Materials:
-
CLL cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-Mcl-1, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat CLL cells with the desired concentration of this compound (e.g., 2 µM) for the specified time (e.g., 6-24 hours).[3]
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cell pellet in ice-cold lysis buffer for 30 minutes on ice.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or Vinculin.
Protocol 3: B-Cell Receptor (BCR) Stimulation of Primary CLL Cells
This protocol describes how to mimic in vivo BCR activation to study its effect on Mcl-1 expression and BDA-366 sensitivity.
Materials:
-
Primary CLL cells
-
This compound
-
Goat anti-human IgM antibody
-
Magnetic beads (e.g., Dynabeads)
-
Cell culture medium
Procedure:
-
Bead Coating: Coat magnetic beads with goat anti-human IgM antibody according to the manufacturer's instructions. A typical ratio is 20 µg of antibody per 1 x 10^7 beads.[3]
-
Pre-treatment: Pre-treat primary CLL cells with this compound (e.g., 2 µM) or vehicle control for 90 minutes.[3]
-
BCR Stimulation: Add the anti-IgM coated beads to the cell culture at a ratio of 2:1 (beads:cells).
-
Incubation: Incubate the cells for the desired time period. For phosphorylation studies (AKT, GSK3), a short stimulation of 30 minutes is sufficient. For protein expression studies (Mcl-1), a longer incubation of 24 hours is recommended.[3]
-
Analysis: Harvest the cells and proceed with analysis, for example, by Western Blotting (Protocol 2) to assess p-AKT, p-GSK3, and Mcl-1 levels.
Visualizations
Caption: Proposed signaling pathway of this compound in CLL cells.
Caption: Experimental workflow for analyzing BDA-366-induced apoptosis.
Caption: Rationale for investigating this compound in CLL.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in small-molecule target identification: a commentary on “BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Preclinical activity of a novel multi-axis inhibitor in aggressive and indolent B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of (Rac)-BDA-366 Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
(Rac)-BDA-366, a potent Bcl-2 antagonist, holds significant promise in cancer therapy. However, its inherent insolubility in aqueous solutions presents a common hurdle for researchers. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and ensure the successful implementation of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A1: this compound is a hydrophobic molecule and is inherently insoluble in water and aqueous buffers. Direct dissolution in such media will result in precipitation. It is crucial to use an appropriate organic solvent to first create a concentrated stock solution.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing a stock solution of this compound. Ethanol can also be used, but it may have lower solubilizing capacity. It is recommended to use fresh, anhydrous DMSO to avoid moisture absorption, which can reduce solubility.
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent (DMSO) is not high enough in the final aqueous solution to keep the compound dissolved. To avoid this, it is important to use a final DMSO concentration in your cell culture medium that is as low as possible while still maintaining solubility. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines. Always perform a vehicle control experiment with the same final DMSO concentration to assess any potential solvent-induced effects. For in vivo studies, more complex formulations are required.
Q4: What are some alternative formulation strategies for in vivo applications?
A4: For in vivo experiments, where direct injection of a DMSO stock is not feasible, co-solvents and surfactants are necessary. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline. Another approach is to use solubilizing agents like sulfobutylether-β-cyclodextrin (SBE-β-CD). These formulations help to create a stable dispersion of the compound in an aqueous vehicle suitable for injection.
Troubleshooting Guide: Insolubility Issues
This guide provides a structured approach to addressing common solubility problems with this compound.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in the initial solvent. | - Incorrect solvent choice.- Low-quality or hydrated solvent.- Insufficient solvent volume. | - Use fresh, anhydrous DMSO as the primary solvent.- Ensure the solvent is of high purity.- Increase the volume of the solvent gradually. Gentle warming and vortexing can also aid dissolution. |
| Precipitation occurs immediately upon dilution in aqueous media. | - The final concentration of the organic co-solvent is too low.- The compound has reached its solubility limit in the final medium. | - Increase the percentage of the organic co-solvent in the final solution (while being mindful of cell toxicity).- Prepare a more complex formulation using co-solvents like PEG300 and surfactants like Tween 80.- Consider using a solubilizing agent such as SBE-β-CD. |
| The prepared solution is cloudy or contains visible particles. | - Incomplete dissolution.- The compound has exceeded its solubility limit. | - Sonicate the solution to aid dissolution.- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.- Re-evaluate the preparation method and consider a different formulation strategy. |
| Inconsistent experimental results. | - Precipitation of the compound over time, leading to a decrease in the effective concentration. | - Prepare fresh dilutions from the stock solution for each experiment.- If using a working solution over a short period, ensure it is stored properly (e.g., at 4°C) and visually inspect for precipitation before use. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥50.4 mg/mL | [1] |
| Ethanol | ≥4.09 mg/mL (with sonication) | [1] |
| Water | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro Formulation for Cell-Based Assays
Objective: To prepare a working solution of this compound for treating cells in culture.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed cell culture medium
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.
-
Perform a serial dilution of the stock solution in cell culture medium. It is recommended to do this in a stepwise manner to minimize the risk of precipitation. For example, first, dilute the stock 1:10 in medium, and then use this intermediate dilution to make the final working concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your specific cell line (typically ≤ 0.5%).
-
Add the final working solution to your cells and proceed with your experiment.
-
Important: Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental design.
Protocol 3: A General In Vivo Formulation
Objective: To prepare a formulation of this compound suitable for intraperitoneal (i.p.) injection in animal models.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock.
-
In a separate sterile tube, add the required volume of PEG300.
-
Slowly add the this compound/DMSO stock solution to the PEG300 while vortexing.
-
Add Tween 80 to the mixture and continue to vortex until the solution is clear.
-
Finally, add the sterile saline to the mixture to reach the desired final volume and concentration.
-
A common final formulation ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administer the formulation to the animals immediately after preparation.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound is multifaceted and may be cell-type dependent. While initially identified as a direct BCL2 antagonist that induces a pro-apoptotic conformational change, more recent evidence suggests it can also act by inhibiting the PI3K/AKT signaling pathway, leading to the downregulation of the anti-apoptotic protein Mcl-1.
Caption: Signaling pathways affected by this compound leading to apoptosis.
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a cancer cell line.
Caption: A standard workflow for in vitro testing of this compound.
References
overcoming resistance to (Rac)-BDA-366 in cancer cells
Welcome to the technical support center for (Rac)-BDA-366. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential challenges, particularly the emergence of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound was initially identified as a small molecule antagonist of the B-cell lymphoma-2 (Bcl-2) BH4 domain.[1][2] The proposed mechanism involved binding to the BH4 domain of Bcl-2, inducing a conformational change that converts Bcl-2 from an anti-apoptotic to a pro-apoptotic protein, leading to apoptosis.[1][3][4] However, subsequent research has challenged this view, suggesting that in certain cancer models like chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL), BDA-366 induces apoptosis independently of Bcl-2.[5][6] This alternative mechanism involves the inhibition of the PI3K/AKT signaling pathway, which results in the dephosphorylation of Bcl-2 and a reduction in the levels of the anti-apoptotic protein Mcl-1.[5][6]
Q2: My cancer cells are showing reduced sensitivity to BDA-366. What are the potential mechanisms of resistance?
A2: While direct resistance mechanisms to BDA-366 are still under investigation, resistance to Bcl-2 family inhibitors often involves the upregulation of other anti-apoptotic proteins.[7][8] Based on the known effects of BDA-366, potential resistance mechanisms could include:
-
Upregulation of Mcl-1 or Bcl-xL: Cancer cells may compensate for Bcl-2 inhibition by increasing the expression of other anti-apoptotic proteins like Mcl-1 or Bcl-xL, which can sequester pro-apoptotic proteins and prevent cell death.[7][9]
-
Alterations in the PI3K/AKT Pathway: Since BDA-366 can inhibit the PI3K/AKT pathway, mutations or adaptations that lead to the reactivation of this pathway could confer resistance.[5][6]
-
Bcl-2 Mutations: Although BDA-366's primary mechanism may not solely depend on direct Bcl-2 binding in all cell types, mutations in the Bcl-2 protein could potentially alter its interaction with BDA-366 or its downstream signaling.[7]
Q3: How can I overcome resistance to BDA-366 in my experiments?
A3: A promising strategy to overcome resistance is the use of combination therapies. Given that BDA-366 can reduce Mcl-1 levels, combining it with a Bcl-2 inhibitor like venetoclax could be effective.[5] This dual approach targets two key anti-apoptotic proteins. In CLL cells stimulated with anti-IgM, which upregulates Mcl-1 and induces resistance to venetoclax, the combination of BDA-366 and venetoclax has shown to be significantly more toxic than either agent alone.[5]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Decreased cell death in response to BDA-366 treatment over time. | Development of acquired resistance. | 1. Verify Mcl-1 and Bcl-xL Expression: Perform Western blot analysis to check for upregulation of these anti-apoptotic proteins. 2. Assess PI3K/AKT Pathway Activity: Check the phosphorylation status of AKT and downstream targets to see if the pathway is reactivated. 3. Combination Therapy: Treat resistant cells with a combination of BDA-366 and a direct Bcl-2 inhibitor (e.g., venetoclax) or an Mcl-1 inhibitor. |
| High variability in experimental results. | Inconsistent drug preparation or cell culture conditions. | 1. Fresh Drug Preparation: Prepare fresh stock solutions of BDA-366 for each experiment. 2. Consistent Cell Passaging: Ensure cells are in the logarithmic growth phase and at a consistent passage number. |
| No apoptotic response observed even at high concentrations. | Cell line may have intrinsic resistance. | 1. Characterize Anti-Apoptotic Protein Profile: Analyze the baseline expression levels of Bcl-2, Mcl-1, and Bcl-xL. High levels of Mcl-1 or Bcl-xL may indicate intrinsic resistance. 2. Test in a Sensitive Cell Line: Use a positive control cell line known to be sensitive to BDA-366 to validate your experimental setup. |
Experimental Protocols
Western Blot for Mcl-1 and Phospho-AKT
This protocol is to assess key markers of BDA-366 response and potential resistance.
-
Cell Lysis:
-
Treat cancer cells with the desired concentrations of BDA-366 for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Mcl-1, phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay (Annexin V/PI Staining)
This protocol is to quantify apoptosis in response to BDA-366 treatment.
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of BDA-366 and/or other inhibitors for the desired duration (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Signaling Pathways and Workflows
Caption: Proposed mechanism of this compound action via PI3K/AKT pathway inhibition.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Troubleshooting workflow for overcoming BDA-366 resistance.
References
- 1. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. oncotarget.com [oncotarget.com]
- 4. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress in understanding the mechanisms of resistance to BCL-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: (Rac)-BDA-366 In Vivo Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage and administration of (Rac)-BDA-366.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: Initially, this compound was identified as a small molecule antagonist of the Bcl-2 BH4 domain, suggesting it could convert Bcl-2 from a pro-survival to a pro-apoptotic protein.[1][2] However, more recent studies have challenged this view, indicating that BDA-366 induces apoptosis independently of Bcl-2.[3] The current understanding is that BDA-366 functions, at least in part, by inhibiting the PI3K/AKT signaling pathway.[3] This inhibition leads to downstream effects such as the dephosphorylation of Bcl-2 and reduced levels of the anti-apoptotic protein Mcl-1, ultimately promoting Bax activation and apoptosis.[1][4]
Q2: What is a recommended starting dosage for in vivo mouse studies?
A2: A previously reported effective dosage in a mouse xenograft model of multiple myeloma is 10 mg/kg of body weight , administered via intraperitoneal (i.p.) injection every two days.[5] This regimen was shown to significantly suppress tumor growth without causing noticeable toxic side effects.[5]
Q3: What vehicle formulation is recommended for in vivo administration?
A3: Due to its low aqueous solubility, this compound requires a specific vehicle for in vivo use. A common approach is to first dissolve the compound in an organic solvent like DMSO and then dilute it in a suitable carrier. For detailed preparation, please refer to the Experimental Protocols section.
Q4: What is the known in vivo safety profile of this compound?
A4: In a study using a 10 mg/kg dose in NSG mice, this compound did not produce significant toxic side effects.[5] This was assessed by monitoring mouse body weight and performing peripheral blood cell counts (white blood cells, red blood cells, and platelets), which remained similar to the control groups.[5] However, it is crucial to conduct independent toxicology assessments for your specific animal model and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during vehicle preparation or upon injection. | - Inadequate dissolution in the initial solvent (e.g., DMSO).- The final concentration of the organic solvent is too low to maintain solubility in the aqueous vehicle.- Temperature changes affecting solubility. | - Ensure complete dissolution in the initial solvent before adding the aqueous component. Gentle warming and vortexing may aid dissolution.- Prepare the formulation immediately before use.- Consider alternative vehicle formulations with different co-solvents or excipients as detailed in the Experimental Protocols section. |
| No observable therapeutic effect at the recommended dosage. | - The specific tumor model is resistant to the mechanism of action of BDA-366.- Insufficient drug exposure at the tumor site.- Issues with the formulation leading to poor bioavailability. | - Confirm the expression and activity of the PI3K/AKT pathway in your tumor model.- Consider a dose-escalation study to determine the optimal dose for your model, while carefully monitoring for toxicity.- Ensure the formulation is prepared correctly and administered immediately. |
| Animal distress or adverse effects post-injection (e.g., lethargy, ruffled fur, weight loss). | - Although not reported in all studies, there may be model-specific toxicity.- Irritation caused by the injection vehicle (e.g., high percentage of DMSO).- Off-target effects of the compound. | - Immediately reduce the dosage or frequency of administration.- Monitor the animals closely for signs of distress and consult with your institution's veterinary staff.- Prepare a vehicle-only control group to distinguish between compound- and vehicle-related toxicity. |
Quantitative Data Summary
Table 1: In Vivo Dosing and Efficacy of this compound in a Mouse Xenograft Model
| Parameter | Value | Reference |
| Animal Model | NSG (NOD-scid/IL2Rγ null) mice | [5] |
| Tumor Model | Human multiple myeloma xenografts (RPMI8226 or U266 cells) | [5] |
| Dosage | 10 mg/kg body weight | [5] |
| Administration Route | Intraperitoneal (i.p.) injection | [5] |
| Dosing Schedule | Every 2 days | [5] |
| Outcome | Significant inhibition of tumor growth | [5] |
| Reported Toxicity | No significant toxic side effects on body weight or hematopoietic system | [5] |
Experimental Protocols
Protocol: Preparation of this compound for In Vivo Intraperitoneal Injection
This protocol provides a general guideline. Researchers should optimize the formulation based on their specific experimental needs and animal model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Tween 80
-
Polyethylene glycol 300 (PEG300)
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
-
Vehicle Formulation (Example):
-
This formulation results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
In a sterile tube, add the required volume of the this compound stock solution in DMSO.
-
Add PEG300 to the tube and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add the saline and mix to achieve a homogenous solution.
-
The final concentration of this compound should be calculated based on the desired dosage and injection volume.
-
-
Administration:
-
Administer the freshly prepared solution to the animals via intraperitoneal injection.
-
The injection volume should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).
-
Always include a vehicle-only control group in your experiment.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. Challenges in small-molecule target identification: a commentary on “BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-BDA-366 Technical Support Center: Identifying and Mitigating Off-Target Effects
Welcome to the technical support center for (Rac)-BDA-366. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for this compound?
A1: this compound was initially reported as a small molecule antagonist of the B-cell lymphoma 2 (Bcl-2) protein. It was proposed to bind to the BH4 domain of Bcl-2, inducing a conformational change that converts Bcl-2 from an anti-apoptotic to a pro-apoptotic protein, leading to Bax-dependent apoptosis.[1][2] However, subsequent research has challenged this model.
Q2: Are there conflicting reports on the mechanism of action?
A2: Yes, a significant study has shown that this compound induces apoptosis independently of Bcl-2 expression levels in various cancer cell models, including chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL).[3][4] This research suggests that the compound's cytotoxic effects are not directly mediated through binding to the Bcl-2 BH4 domain as initially thought.[3][5]
Q3: What is the current understanding of how this compound induces apoptosis?
A3: The current evidence points towards this compound acting as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[3][4][5] Inhibition of this pathway leads to downstream effects such as the dephosphorylation of Bcl-2 and a reduction in the levels of the anti-apoptotic protein Mcl-1.[3][4] These events are thought to be the primary drivers of the observed Bax/Bak-dependent apoptosis.[4][6]
Q4: Can the PI3K/AKT pathway inhibition be considered an "off-target" effect?
A4: Given the initial hypothesis of Bcl-2 as the primary target, the inhibition of the PI3K/AKT pathway could be classified as an off-target effect. However, based on more recent findings, it is more accurate to consider PI3K/AKT pathway inhibition as a primary mechanism of action for this compound's pro-apoptotic effects. This highlights the critical importance of target deconvolution and validation in drug discovery.
Q5: What are the known binding affinities and effective concentrations of this compound?
A5: While the direct functional relevance is now debated, the binding affinity for Bcl-2 and effective concentrations in cell-based assays have been reported.
| Parameter | Value | Cell Line(s) | Reference |
| Binding Affinity (Ki) for Bcl-2 | 3.3 ± 0.73 nM | In vitro | [1] |
| LD50 (CLL cells) | 1.11 ± 0.46 µM | Primary CLL cells | [4] |
| LD50 (Normal PBMCs) | 2.03 ± 0.31 µM | Peripheral Blood Mononuclear Cells | [4] |
| Effective Apoptosis Induction | 0.25 - 0.5 µM | RPMI8226, U266 (Multiple Myeloma) | [2][7] |
| Inhibition of pAKT | 0.6 - 3 µM | OCI-LY-1 (DLBCL) | [4] |
Troubleshooting Guide
Problem 1: I am not observing Bcl-2-dependent apoptosis in my experiments with this compound.
-
Possible Cause: Your observations are consistent with recent findings that this compound induces apoptosis independently of Bcl-2.[3][4]
-
Troubleshooting Steps:
-
Shift focus from Bcl-2 dependency: Instead of correlating cell death with Bcl-2 expression, investigate the status of the PI3K/AKT pathway.
-
Western Blot Analysis: Probe for phosphorylated AKT (p-AKT), total AKT, and Mcl-1 levels following treatment with this compound. A decrease in p-AKT and Mcl-1 would support the alternative mechanism.[4]
-
Use appropriate controls: Include cell lines with varying levels of Bcl-2 expression to confirm that sensitivity to this compound does not correlate with Bcl-2 levels.
-
Problem 2: I am observing unexpected or inconsistent results across different cell lines.
-
Possible Cause: The cellular response to this compound can be highly context-dependent, likely due to variations in the PI3K/AKT pathway activity and the expression of other apoptosis-related proteins.
-
Troubleshooting Steps:
-
Characterize your cell lines: Before initiating experiments, profile the basal activity of the PI3K/AKT pathway (e.g., basal p-AKT levels) in your panel of cell lines.
-
Dose-response curves: Perform comprehensive dose-response studies for each cell line to determine the specific EC50 value.
-
Time-course experiments: The kinetics of apoptosis induction and pathway inhibition may vary. Conduct time-course experiments to identify optimal treatment durations.
-
Problem 3: How can I definitively identify the direct molecular target(s) of this compound in my experimental system?
-
Solution: Employ target identification and validation techniques to elucidate the direct binding partners of this compound.
-
Recommended Approaches:
-
Cellular Thermal Shift Assay (CETSA): This method can determine if this compound directly binds to a protein in intact cells by assessing changes in the protein's thermal stability.[8][9]
-
Kinome Profiling: A kinome-wide scan can identify which kinases (including those in the PI3K/AKT pathway) are directly inhibited by this compound.
-
Affinity-based Proteomics: This involves immobilizing a derivative of this compound to identify its binding partners from cell lysates.
-
Experimental Protocols
Protocol 1: Validating PI3K/AKT Pathway Inhibition by this compound
Objective: To determine if this compound inhibits the PI3K/AKT signaling pathway in a chosen cell line.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 3, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6 hours).
-
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-AKT (Ser473), total AKT, Mcl-1, and a loading control (e.g., GAPDH or Vinculin).
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify band intensities and normalize p-AKT to total AKT and Mcl-1 to the loading control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To assess the direct binding of this compound to a candidate target protein (e.g., a specific PI3K isoform or AKT) in intact cells.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with this compound at a high concentration (e.g., 10-20 µM) or vehicle control for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at high speed.
-
-
Protein Detection:
-
Analyze the soluble fractions by Western blotting using an antibody specific for the candidate target protein.
-
-
Data Analysis:
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates direct target engagement.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in small-molecule target identification: a commentary on “BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with conflicting data on BDA-366 mechanism of action
Welcome to the technical support center for BDA-366. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the nuanced mechanism of action of BDA-366 and to provide guidance for troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the reported primary mechanism of action for BDA-366?
A1: BDA-366 was initially identified as a small molecule antagonist of the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3][4][5] It is proposed to bind to the BH4 domain of Bcl-2, inducing a conformational change that converts Bcl-2 from an anti-apoptotic protein into a pro-apoptotic one.[1][3][4][5] This conformational shift is thought to expose the BH3 domain of Bcl-2, leading to the activation of Bax and subsequent apoptosis.[1][2]
Q2: I am seeing conflicting data in the literature regarding the mechanism of BDA-366. Can you clarify?
A2: Yes, there is conflicting evidence regarding the precise mechanism of action of BDA-366. While the initial hypothesis points to a direct interaction with Bcl-2, subsequent studies have shown that BDA-366 can induce apoptosis in cells with low or no Bcl-2 expression.[2][6] This suggests that BDA-366 may also act through a Bcl-2-independent pathway.
Q3: What is the evidence for the Bcl-2-dependent mechanism?
A3: The Bcl-2-dependent mechanism is supported by several lines of evidence:
-
Direct Binding: BDA-366 has been shown to bind directly to the BH4 domain of Bcl-2 with high affinity.
-
Conformational Change: Treatment with BDA-366 has been demonstrated to induce a conformational change in Bcl-2, which can be detected using antibodies specific to the exposed BH3 domain.[1][3]
-
Apoptosis Induction: In several cancer cell lines, BDA-366 induces robust apoptosis.[1][3][4][5]
-
In Vivo Efficacy: Administration of BDA-366 has been shown to suppress tumor growth in mouse xenograft models of multiple myeloma.[1][4][5]
Q4: What is the proposed Bcl-2-independent mechanism of action?
A4: The Bcl-2-independent mechanism suggests that BDA-366's pro-apoptotic effects may be mediated through the inhibition of the PI3K/AKT signaling pathway.[1][2] BDA-366 is an anthraquinone derivative, a class of compounds known to inhibit PI3K/AKT signaling.[1] This inhibition leads to downstream effects such as the dephosphorylation of Bcl-2 and the downregulation of the anti-apoptotic protein Mcl-1.[1][2]
Q5: How does inhibition of the PI3K/AKT pathway by BDA-366 lead to apoptosis?
A5: The PI3K/AKT pathway is a critical cell survival signaling cascade. By inhibiting this pathway, BDA-366 can trigger apoptosis through the following steps:
-
Inhibition of AKT phosphorylation: BDA-366 treatment leads to a decrease in phosphorylated (active) AKT.[1]
-
Mcl-1 Downregulation: The PI3K/AKT pathway is known to regulate the stability and translation of Mcl-1, a key anti-apoptotic protein. Inhibition of this pathway by BDA-366 leads to a reduction in Mcl-1 protein levels.[1]
-
Bcl-2 Dephosphorylation: BDA-366 has been observed to cause dephosphorylation of Bcl-2 at Ser70, which may also contribute to its cytotoxic activity.[1]
Troubleshooting Guides
Issue 1: I am not observing BDA-366-induced apoptosis in my cell line.
-
Possible Cause 1: Cell line resistance.
-
Possible Cause 2: Bcl-2 expression levels.
-
Troubleshooting: While some studies suggest a Bcl-2 independent mechanism, the original proposed mechanism relies on Bcl-2 expression. Verify the Bcl-2 expression level in your cell line by Western blot. If Bcl-2 levels are low or absent, the pro-apoptotic effect might be less pronounced or mediated by the alternative PI3K/AKT pathway.[2][6]
-
-
Possible Cause 3: Incorrect apoptosis assay.
-
Troubleshooting: Ensure you are using a reliable method to detect apoptosis, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or a caspase activity assay.
-
Issue 2: I am trying to detect the BDA-366-induced conformational change in Bcl-2 but am not getting a clear signal.
-
Possible Cause 1: Antibody selection.
-
Troubleshooting: This experiment requires an antibody that specifically recognizes the exposed BH3 domain of Bcl-2 after the conformational change. Ensure you are using a validated antibody for this application.
-
-
Possible Cause 2: Insufficient BDA-366 concentration or incubation time.
-
Troubleshooting: Optimize the concentration of BDA-366 and the incubation time. A time-course and dose-response experiment is recommended.
-
-
Possible Cause 3: Cell lysis conditions.
-
Troubleshooting: The conditions used for cell lysis can affect the stability of protein conformations. Use a mild lysis buffer to preserve the native protein structure as much as possible.
-
Issue 3: I am investigating the PI3K/AKT pathway and do not see a decrease in phospho-AKT levels after BDA-366 treatment.
-
Possible Cause 1: Time point of analysis.
-
Troubleshooting: The inhibition of AKT phosphorylation can be a rapid and transient event. Perform a time-course experiment, analyzing samples at early time points (e.g., 1, 2, 4, 6 hours) after BDA-366 treatment.
-
-
Possible Cause 2: Basal activity of the PI3K/AKT pathway.
-
Troubleshooting: If the basal level of phospho-AKT in your cell line is very low, it may be difficult to detect a further decrease. Consider stimulating the pathway with a growth factor (e.g., IGF-1) before BDA-366 treatment to enhance the dynamic range of the assay.
-
-
Possible Cause 3: Antibody quality.
-
Troubleshooting: Ensure that the phospho-AKT antibody you are using is specific and sensitive. Always include a total AKT antibody as a loading control.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of BDA-366 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| RPMI8226 | Multiple Myeloma | Apoptosis | Dose-dependent increase | [1] |
| U266 | Multiple Myeloma | Apoptosis | Dose-dependent increase | [1] |
| Primary Myeloma Cells | Multiple Myeloma | Apoptosis | Robust induction | [1] |
| Pfeiffer | DLBCL | LD50 | 0.19 µM | [6] |
| OCI-LY-18 | DLBCL | LD50 | 0.32 µM | [6] |
| OCI-LY-1 | DLBCL | LD50 | 0.33 µM | [6] |
| TOLEDO | DLBCL | LD50 | 0.41 µM | [6] |
| OCI-Ly10 | DLBCL | LD50 | 0.50 µM | [6] |
| HT | DLBCL | LD50 | 0.56 µM | [6] |
| Ri-1 | DLBCL | LD50 | 0.58 µM | [6] |
| SU-DHL-6 | DLBCL | LD50 | 0.81 µM | [6] |
| MEC1 | CLL | LD50 | 1.5 µM | [6] |
| HBL-1 | DLBCL | LD50 | 4.0 µM | [6] |
| Karpas | DLBCL | LD50 | 4.34 µM | [6] |
| BJAB | DLBCL | LD50 | 4.8 µM | [6] |
| SU-DHL-4 | DLBCL | LD50 | 6.31 µM | [6] |
| CLL Cells (average) | CLL | LD50 | 1.11 ± 0.46 µM | [6] |
| Normal PBMCs | Normal | LD50 | 2.03 ± 0.31 µM | [6] |
Detailed Experimental Protocols
1. Apoptosis Assay using Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of BDA-366 or vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Suspension cells: Gently pellet the cells by centrifugation.
-
Adherent cells: Collect the culture medium (containing floating, potentially apoptotic cells) and detach the adherent cells using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium and pellet by centrifugation.
-
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Live cells: Annexin V negative, PI negative.
-
2. Western Blot for Phospho-AKT, Total AKT, Mcl-1, and Bcl-2
-
Cell Lysis: After treatment with BDA-366, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, Mcl-1, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Conflicting proposed mechanisms of action for BDA-366.
References
- 1. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
how to address batch-to-batch variability of (Rac)-BDA-366
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability and other common issues encountered when working with (Rac)-BDA-366.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
This compound is a small molecule that was initially identified as a selective antagonist of the B-cell lymphoma 2 (Bcl-2) protein's BH4 domain. The initial proposed mechanism suggested that BDA-366 binds to the BH4 domain of Bcl-2, inducing a conformational change that converts Bcl-2 from a pro-survival to a pro-apoptotic protein, leading to Bax activation and apoptosis.[1] However, subsequent research has challenged this model.
More recent studies indicate that BDA-366 can induce apoptosis independently of Bcl-2 expression levels. This alternative mechanism involves the inhibition of the PI3K/AKT signaling pathway, which leads to the dephosphorylation of Bcl-2 at Serine 70 and a reduction in the levels of the anti-apoptotic protein Mcl-1.
Q2: What are the potential sources of batch-to-batch variability with this compound?
Batch-to-batch variability when using this compound can stem from two primary sources:
-
Chemical Variability: As a synthetic small molecule, different batches of this compound may have variations in purity, the presence of impurities or residual solvents from the synthesis process, and stability. Since BDA-366 is a racemic mixture, the precise ratio of enantiomers could potentially vary between batches, which may affect its biological activity.
-
Biological Variability: The cellular response to BDA-366 can be highly variable and is dependent on the specific cell type being studied. Factors influencing biological variability include:
-
The genetic background of the cells.
-
The expression levels of proteins in the PI3K/AKT and apoptosis signaling pathways.
-
Cell culture conditions, such as cell density and passage number.
-
Q3: How can I qualify a new batch of this compound?
To ensure reproducible results, it is crucial to qualify each new batch of this compound. A two-pronged approach is recommended:
-
Chemical Quality Control: If possible, obtain a Certificate of Analysis (CoA) from the supplier that details the purity of the compound, typically determined by methods like HPLC and NMR.
-
Biological Quality Control: Perform a dose-response experiment in a well-characterized, sensitive cell line to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for apoptosis induction. This will provide a functional validation of the compound's potency and can be compared across different batches.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of this compound in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Degradation of the compound | - Prepare fresh stock solutions of BDA-366 in a suitable solvent (e.g., DMSO) for each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect stock solutions from light. |
| Suboptimal cell culture conditions | - Ensure cells are healthy and in the logarithmic growth phase. - Maintain consistent cell seeding densities and passage numbers for all experiments. - Routinely test cell lines for mycoplasma contamination. |
| Cell line-specific resistance | - The cellular context is critical for BDA-366 activity. The cell line you are using may have alterations in the PI3K/AKT pathway or apoptosis machinery that confer resistance. - Consider testing a panel of cell lines with varying sensitivities to establish a positive control. |
| Incorrect dosage or treatment duration | - Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay. |
Issue 2: High variability in apoptosis induction between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell health or density | - Standardize your cell culture and plating procedures meticulously. Ensure consistent cell numbers and confluency at the time of treatment. |
| Variability in reagent preparation | - Prepare fresh dilutions of BDA-366 from a qualified stock solution for each experiment. - Ensure all other reagents used in the assay are within their expiration dates and properly stored. |
| Assay-specific variability | - For apoptosis assays like Annexin V staining, ensure consistent incubation times with the staining reagents and prompt analysis by flow cytometry. - Include appropriate positive and negative controls in every experiment. |
Experimental Protocols
Protocol 1: Apoptosis Induction Assay using Annexin V Staining
This protocol describes how to measure apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to be sub-confluent at the time of harvesting.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize the cells, collect them, and then combine them with the floating cells from the supernatant.
-
For suspension cells, collect the cells directly.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
| Cell Population | Annexin V-FITC | Propidium Iodide (PI) |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
Protocol 2: Western Blot Analysis of PI3K/AKT Pathway and Apoptosis-Related Proteins
This protocol details the procedure for analyzing the phosphorylation status of key proteins in the PI3K/AKT pathway and the expression levels of Mcl-1 and Bcl-2 following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-Bcl-2 (Ser70), anti-Bcl-2, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in the apoptosis assay.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for qualifying a new batch of this compound.
References
refining protocols for long-term studies with (Rac)-BDA-366
This technical support center provides researchers, scientists, and drug development professionals with refining protocols for long-term studies involving the investigational compound (Rac)-BDA-366. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the currently understood mechanism of action of this compound?
A1: Initially, this compound was identified as a small molecule antagonist of the Bcl-2 BH4 domain, thought to convert Bcl-2 from an anti-apoptotic to a pro-apoptotic protein.[1][2] However, subsequent research has challenged this model. The current consensus is that BDA-366 induces apoptosis independently of Bcl-2 expression levels.[1][2] Its primary mechanism of action is now attributed to the inhibition of the PI3K/AKT signaling pathway. This leads to the dephosphorylation of Bcl-2 and a reduction in Mcl-1 protein levels, ultimately promoting Bax/Bak-dependent apoptosis.[1][3]
Q2: How should I prepare and store this compound for in vitro studies?
A2: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable organic solvent such as DMSO. It is soluble in DMSO at concentrations up to 84 mg/mL (198.34 mM).[3] For long-term storage, the solid compound should be stored at -20°C. Once dissolved, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q3: What is the recommended concentration range for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cell line. LD50 values have been reported to range from nanomolar to micromolar concentrations.[4] For example, in OCI-LY-1 DLBCL cells, the LD50 is approximately 0.32 μM, while for some primary CLL cells, effects are seen in the low micromolar range.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal working concentration for long-term studies.
Q4: How stable is this compound in cell culture medium?
A4: There is limited direct data on the long-term stability of this compound in cell culture medium. However, as a compound with an anthraquinone core, its stability may be a consideration in aqueous solutions over time. For instance, the related anthracycline, doxorubicin, has shown some instability in tissue culture media with a half-life of approximately 3 hours. Given this, for long-term experiments (extending over several days or weeks), it is recommended to replace the culture medium with freshly prepared this compound every 24-48 hours to ensure a consistent concentration of the active compound.
Q5: What are the potential off-target effects of this compound in long-term studies?
A5: Given that this compound has an anthraquinone-like structure, there is a potential for off-target effects associated with this class of molecules. Anthracyclines are known to induce cellular senescence and cardiotoxicity in long-term applications.[5][6] Therefore, in long-term in vitro studies, it is advisable to monitor for markers of cellular senescence, such as increased SA-β-galactosidase activity, and changes in cell morphology.
Troubleshooting Guides
Issue 1: Decreased or Loss of Efficacy Over Time
| Potential Cause | Recommended Action |
| Compound Instability | As this compound may have limited stability in culture medium, replace the medium with fresh compound every 24-48 hours. |
| Development of Resistance | Long-term exposure to PI3K/AKT inhibitors can lead to acquired resistance. This may involve upregulation of bypass signaling pathways (e.g., MAPK/ERK), mutations in PI3K pathway components, or increased expression of pro-survival proteins.[4][7] |
| - Verify Pathway Inhibition: Regularly perform Western blots to check the phosphorylation status of AKT and downstream targets like S6 ribosomal protein to confirm continued pathway inhibition. | |
| - Investigate Bypass Pathways: If PI3K/AKT signaling remains inhibited but cells are proliferating, investigate the activation of alternative survival pathways. | |
| - Consider Combination Therapy: Combining this compound with inhibitors of potential bypass pathways may restore sensitivity. | |
| Cell Culture Conditions | Changes in cell density or media components can affect drug efficacy. Maintain consistent cell culture practices throughout the experiment. |
Issue 2: High Levels of Cell Death in Control Groups
| Potential Cause | Recommended Action |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in the culture medium is below a cytotoxic level (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Sub-optimal Culture Conditions | Over-confluency, nutrient depletion, or contamination can lead to increased cell death. Ensure proper cell culture maintenance. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Recommended Action |
| Inconsistent Compound Preparation | Prepare a large batch of stock solution to be used for the entire set of experiments to minimize variability. Ensure complete dissolution of the compound before each use. |
| Variability in Cell Passages | Use cells within a consistent and narrow passage number range for all experiments, as cellular characteristics can change over time in culture. |
| Freeze-Thaw Cycles | Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. |
Data Presentation
Table 1: Reported In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line/Type | Cancer Type | Reported Metric (Time) | Concentration | Reference |
| OCI-LY-1 | Diffuse Large B-cell Lymphoma (DLBCL) | LD50 (6h for WB) | 0.32 µM | [1] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia (CLL) | Apoptosis (48h) | 1-10 µM | [1] |
| Ri-1 VR | Venetoclax-Resistant DLBCL | Apoptosis (with Venetoclax) | 0.9 µM | [1] |
| RPMI8226 | Multiple Myeloma | Apoptosis (48h) | 0.1-0.5 µM | [3] |
| U266 | Multiple Myeloma | Apoptosis (48h) | 0.1-0.5 µM | [3] |
Experimental Protocols
Protocol 1: Long-Term Continuous Exposure of Adherent Cells to this compound
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere overnight.
-
Initial Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Media Replacement: Replace the entire volume of culture medium with fresh medium containing the same concentration of this compound or vehicle every 48 hours.
-
Monitoring Cell Viability and Proliferation: At predetermined time points (e.g., every 2-3 days), assess cell viability using methods such as Trypan Blue exclusion or a commercial viability assay (e.g., CellTiter-Glo®).
-
Monitoring Pathway Inhibition: At selected time points, harvest cells for protein extraction and perform Western blot analysis to assess the phosphorylation status of AKT (Ser473) and downstream targets (e.g., p-S6).
-
Assessing Cellular Senescence: At the end of the long-term study, fix cells and perform a senescence-associated β-galactosidase (SA-β-gal) staining assay to evaluate the induction of cellular senescence.
Protocol 2: Development of this compound Resistant Cell Lines
-
Determine Initial IC50: Perform a dose-response experiment to determine the initial IC50 of this compound in the parental cell line.
-
Initial Chronic Exposure: Culture the cells in medium containing this compound at a concentration equal to the IC20-IC30.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner, doubling the concentration at each step.
-
Establishment of Resistant Clones: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Characterization of Resistant Cells: Compare the resistant cell line to the parental line by re-evaluating the IC50 of this compound. Investigate the underlying resistance mechanisms by analyzing the expression and activation of proteins in the PI3K/AKT pathway and potential bypass pathways.
Mandatory Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for long-term this compound studies.
Caption: Troubleshooting decision tree for loss of efficacy.
References
- 1. Stability of doxorubicin in relation to chemosensitivity determinations: loss of lethality and retention of antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scholar.harvard.edu [scholar.harvard.edu]
- 6. Mitoxantrone | C22H28N4O6 | CID 4212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (Rac)-BDA-366 and Venetoclax Efficacy in Hematological Malignancies
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical efficacy of (Rac)-BDA-366 and the established therapeutic, Venetoclax. This document summarizes key performance data, details experimental methodologies, and visualizes the distinct mechanisms of action of these two BCL-2 targeting agents.
Introduction
The B-cell lymphoma 2 (BCL-2) protein is a pivotal regulator of apoptosis, and its overexpression is a hallmark of various hematological malignancies, contributing to tumor cell survival and therapeutic resistance.[1] The development of agents that inhibit BCL-2 has revolutionized the treatment landscape for these diseases. Venetoclax, a highly selective BCL-2 inhibitor, has already seen widespread clinical application.[2][3] In contrast, this compound is a newer investigational agent with a purported novel mechanism of action targeting BCL-2.[1][4] This guide presents a comparative overview of the efficacy of these two compounds based on available scientific literature.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and Venetoclax across various hematological cancer cell lines. It is important to note that Venetoclax has extensive clinical data, while this compound is in the preclinical stages of investigation.
| Compound | Cell Line | Cancer Type | Efficacy Metric | Value | Citation |
| This compound | Chronic Lymphocytic Leukemia (CLL) Primary Cells | Chronic Lymphocytic Leukemia | LD50 | 1.11 ± 0.46 µM | [5] |
| Normal Peripheral Blood Mononuclear Cells (PBMCs) | Normal Cells | LD50 | 2.03 ± 0.31 µM | [5] | |
| Baby-Mouse Kidney (BMK) Wild-Type | Non-cancerous | LD50 | 0.031 ± 0.02 µM | [5] | |
| Baby-Mouse Kidney (BMK) Bax/Bak DKO | Non-cancerous | LD50 | 0.355 ± 0.272 µM | [5] | |
| Venetoclax | OCI-AML3 | Acute Myeloid Leukemia | IC50 (48h) | >1 µM | [6] |
| THP-1 | Acute Myeloid Leukemia | IC50 (48h) | >1 µM | [6] | |
| MV4;11 | Acute Myeloid Leukemia | IC50 (48h) | <1 µM | [6] | |
| MOLM13 | Acute Myeloid Leukemia | IC50 (48h) | <1 µM | [6][7] | |
| OCI-Ly1 | Lymphoma | IC50 | 60 nM | [8] | |
| ML-2 | Acute Myeloid Leukemia | IC50 | 100 nM | [8] | |
| SKM-1 | Acute Myeloid Leukemia | IC50 | 1 µM | [8] | |
| HL-60 | Acute Myeloid Leukemia | IC50 | 1.6 µM | [8] | |
| Kasumi 1 | Acute Myeloid Leukemia | IC50 (48h) | 5.4–6.8 µM | [7] |
Mechanism of Action
Venetoclax and this compound both induce apoptosis but through distinct molecular interactions with BCL-2.
Venetoclax is a BH3-mimetic that selectively binds to the BH3-binding groove of the BCL-2 protein.[9] This action displaces pro-apoptotic proteins like BIM, which are then free to activate BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation, culminating in apoptosis.[9]
This compound has a more debated mechanism of action. It was initially identified as a BCL-2 BH4 domain antagonist that induces a conformational change in BCL-2, converting it from an anti-apoptotic to a pro-apoptotic protein.[1][4] However, more recent studies suggest that BDA-366 may induce apoptosis independently of BCL-2 by inhibiting the PI3K/AKT pathway, leading to the downregulation of MCL-1 and dephosphorylation of BCL-2.[5][10][11]
Signaling Pathway Diagrams
Caption: Venetoclax Mechanism of Action.
Caption: this compound Proposed Mechanisms of Action.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Plating: Seed cells in a 96-well plate at a density of 2 x 10^4 viable cells per well.
-
Compound Treatment: Add varying concentrations of the test compound (e.g., this compound or Venetoclax) or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 5 µg/mL of methylthiazolytetrazolium (MTT) reagent to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 or LD50 value is determined by plotting the cell viability against the compound concentration.[7]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: After treatment with the test compound, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[12]
BCL-2 Binding Assay (Fluorescence Polarization)
This in vitro assay measures the binding affinity of a compound to the BCL-2 protein.
-
Reagents: Prepare a fluorescein-labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Bak or Bad) that is known to bind to BCL-2.
-
Reaction Mixture: In a suitable buffer, combine the purified BCL-2 protein, the fluorescently labeled peptide, and varying concentrations of the test compound.
-
Incubation: Allow the reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of the samples. The binding of the fluorescent peptide to BCL-2 results in a higher polarization value.
-
Data Analysis: A decrease in fluorescence polarization indicates that the test compound is competing with the fluorescent peptide for binding to BCL-2. The IC50 value, representing the concentration of the compound that inhibits 50% of the fluorescent peptide binding, can be calculated.[13][14]
Experimental Workflow Diagram
Caption: General experimental workflow.
Conclusion
Venetoclax is a well-established, FDA-approved BCL-2 inhibitor with proven clinical efficacy in various hematological malignancies.[2][3] Its mechanism as a BH3-mimetic is well-understood. This compound is an earlier-stage investigational compound with an intriguing, albeit not fully elucidated, mechanism of action. While initial reports suggested a novel interaction with the BH4 domain of BCL-2, subsequent evidence points towards a potential BCL-2 independent pathway involving the PI3K/AKT signaling and MCL-1 regulation.[1][4][5][10][11]
Direct comparison of efficacy is challenging due to the disparate stages of development. Venetoclax has a wealth of clinical data, while this compound data is currently limited to preclinical studies. The available in vitro data suggests that this compound is active against certain cancer cell lines, and importantly, may have a therapeutic window, being more toxic to cancer cells than normal cells.[5] Further research is required to fully understand the mechanism of action of this compound and to determine its potential clinical utility, including in contexts of resistance to traditional BH3-mimetics like Venetoclax.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing venetoclax activity in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 8. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Found in translation: how preclinical research is guiding the clinical development of the BCL-2-selective inhibitor venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges in small-molecule target identification: a commentary on “BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BH3 Mimetics in Cancer Therapy: (Rac)-BDA-366 vs. Traditional BH3-Targeting Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Rac)-BDA-366 and other prominent BH3 mimetics in the context of cancer therapy. This document synthesizes experimental data on their mechanisms of action, efficacy, and provides detailed experimental protocols for key assays.
Introduction to BH3 Mimetics and the Bcl-2 Family
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a critical mechanism for eliminating damaged or cancerous cells. This family includes both anti-apoptotic proteins (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic proteins (such as Bax and Bak). In many cancers, the overexpression of anti-apoptotic Bcl-2 family members allows malignant cells to evade cell death, contributing to tumor progression and resistance to therapy.
BH3 mimetics are a class of small molecules designed to mimic the action of pro-apoptotic "BH3-only" proteins. These agents bind to and inhibit anti-apoptotic Bcl-2 family members, thereby restoring the cell's natural ability to undergo apoptosis. This guide focuses on a comparative analysis of several key BH3 mimetics, with a particular emphasis on the unique properties of this compound.
Mechanism of Action: A Tale of Two Binding Sites
The majority of clinically evaluated BH3 mimetics, including venetoclax, navitoclax, and ABT-737, function by binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins. This competitive inhibition prevents the sequestration of pro-apoptotic proteins like Bim, allowing for the activation of Bax and Bak, which ultimately leads to mitochondrial outer membrane permeabilization and cell death.
In contrast, this compound was initially identified as a novel Bcl-2 inhibitor that targets the BH4 domain, a distinct functional region of the Bcl-2 protein. The proposed mechanism suggested that BDA-366 binding to the BH4 domain induces a conformational change in Bcl-2, converting it from a pro-survival to a pro-apoptotic protein that can directly activate Bax.[1][2]
However, more recent studies have challenged this initial hypothesis. Evidence now suggests that BDA-366 can induce apoptosis independently of Bcl-2 expression.[3][4] These studies indicate that BDA-366's cytotoxic effects may be mediated, at least in part, through the downregulation of another critical anti-apoptotic protein, Mcl-1.[4] This potential for a Bcl-2-independent mechanism of action distinguishes BDA-366 from traditional BH3 mimetics and may have significant implications for its therapeutic application, particularly in cancers that are not solely dependent on Bcl-2 for survival.
Comparative Efficacy of BH3 Mimetics
The in vitro efficacy of BH3 mimetics is typically evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize the IC50 values for this compound and other prominent BH3 mimetics across a range of cancer cell types. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| This compound | |
| Cell Line | IC50 (µM) |
| CLL (Primary Cells) | 1.11 ± 0.46[4] |
| DKO BMK | 0.355 ± 0.272[4] |
| WT BMK | 0.031 ± 0.02[4] |
| Venetoclax (ABT-199) | |
| Cell Line | IC50 (µM) |
| MOLM13 (AML) | <0.1[5] |
| MV-4-11 (AML) | <0.1[5] |
| Kasumi 1 (AML) | 5.4 - 6.8[5] |
| OCI-AML3 (AML) | 11 - 42[5] |
| OCI-Ly1 (Lymphoma) | 0.06[6] |
| ML-2 (AML) | 0.1[6] |
| MOLM-13 (AML) | 0.2[6] |
| OCI-AML3 (AML) | 0.6[6] |
| SKM-1 (AML) | 1[6] |
| HL-60 (AML) | 1.6[6] |
| Navitoclax (ABT-263) | |
| Cell Line | IC50 (µM) |
| A549 (Lung) | >10[7] |
| NCI-H460 (Lung) | >10[7] |
| ABT-737 | |
| Cell Line | EC50 (nM) |
| Bcl-2 | 30.3[2] |
| Bcl-xL | 78.7[2] |
| Bcl-w | 197.8[2] |
| Cell Line | IC50 (µM) |
| Neuroblastoma Cell Lines | 0.58 - 15.3[8] |
| Thyroid Carcinoma Cell Lines | 0.73 - 15.6[9] |
| Obatoclax (GX15-070) | |
| Cell Line | IC50 (µM) |
| MOLM13 (AML) | 0.004 - 0.16[5] |
| MV-4-11 (AML) | 0.009 - 0.046[5] |
| Kasumi 1 (AML) | 0.008 - 0.845[5] |
| OCI-AML3 (AML) | 0.012 - 0.382[5] |
| SCLC Cell Lines | 0.08 - 1.04[10] |
| AT-101 (Gossypol) | |
| Cell Line | IC50 (µM) |
| MM-B1 (Mesothelioma) | 9.30 (48h), 5.59 (72h)[11] |
| H-Meso-1 (Mesothelioma) | 9.24 (48h), 2.66 (72h)[11] |
| MM-F1 (Mesothelioma) | 9.32 (48h), 5.10 (72h)[11] |
| #40a (Mesothelioma) | 5.44 (48h), 3.87 (72h)[11] |
| SK-mel-19 (Melanoma) | 23-46[12] |
| Sihas (Cervix) | 23-46[12] |
| H69 (Small Cell Lung) | 23-46[12] |
| K562 (Myelogenous Leukemia) | 23-46[12] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and a typical experimental workflow for evaluating these compounds, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of traditional BH3 mimetics.
Caption: Proposed signaling pathways for this compound.
Caption: General experimental workflow for evaluating BH3 mimetics.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell metabolic activity, which is indicative of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
BH3 mimetic compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the BH3 mimetic compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[3][13][14][15]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (calcium-rich)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the BH3 mimetic for the desired time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Conclusion
The landscape of BH3 mimetics in cancer therapy is evolving, with compounds like venetoclax demonstrating significant clinical success. This compound represents a potentially novel approach to inducing apoptosis in cancer cells. While its initial proposed mechanism of targeting the Bcl-2 BH4 domain is under debate, the emerging evidence of its ability to downregulate Mcl-1 and act independently of Bcl-2 highlights its potential to overcome resistance mechanisms that limit the efficacy of traditional BH3 mimetics. Further research is warranted to fully elucidate the mechanism of action of this compound and to conduct direct comparative studies with other BH3 mimetics across a broad range of cancer types. This will be crucial in determining its optimal therapeutic positioning in the oncologist's armamentarium.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CZ [thermofisher.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 6. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel Bcl-2 inhibitor ABT-737 is more effective in hypoxia, and is able to reverse hypoxia-induced drug resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BH3 mimetic drug ABT-737 induces apoptosis and acts synergistically with chemotherapeutic drugs in thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of the BH3 Mimetic Polyphenol (–)-Gossypol (AT-101) on the in vitro and in vivo Growth of Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity studies on gossypol in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Counting & Health Analysis [sigmaaldrich.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the BDA-366 and BCL2 Interaction: A Comparative Analysis of Competing Mechanistic Studies
A critical examination of the evidence surrounding the direct binding of the putative BCL2 inhibitor, BDA-366, reveals a scientific landscape with conflicting findings. While initial studies championed BDA-366 as a direct antagonist of the BCL2 BH4 domain, subsequent research has cast doubt on this mechanism, proposing an alternative, indirect mode of action. This guide provides a comprehensive comparison of the key studies, presenting their experimental data, methodologies, and proposed signaling pathways to offer researchers a clear perspective on the current understanding of BDA-366's function.
At the heart of the debate is the question of direct physical interaction. A seminal study by Han et al. (2015) first reported BDA-366 as a small molecule that binds with high affinity to the BH4 domain of BCL2, leading to a conformational change that converts BCL2 from a pro-survival to a pro-apoptotic protein[1]. This was supported by subsequent work from Deng et al. (2016), which demonstrated BDA-366's efficacy in multiple myeloma models, attributing its action to this direct binding and subsequent BCL2 conformational change[2][3].
However, a 2020 study by Vervloessem et al. challenged this narrative, presenting evidence that BDA-366 induces apoptosis independently of direct BCL2 binding[1][2]. Their research suggests that the cytotoxic effects of BDA-366 may be mediated through the inhibition of the PI3K/AKT signaling pathway, leading to the dephosphorylation of BCL2 and downregulation of the anti-apoptotic protein MCL-1[1][2].
This guide will dissect the experimental evidence from these key studies, offering a side-by-side comparison of their findings and methodologies. We will also compare BDA-366 to other well-established BCL2 family inhibitors to provide a broader context for its potential mechanism and therapeutic application.
Comparative Analysis of BCL2 Family Inhibitors
To understand the context of the BDA-366 debate, it is crucial to compare its reported properties with those of established BCL2 family inhibitors. The following table summarizes the binding affinities and specificities of BDA-366 and other key inhibitors.
| Compound | Reported Target(s) | Binding Affinity (Ki) | Assay Method | Reference |
| BDA-366 | BCL2 (BH4 domain) | 3.3 ± 0.73 nM | Cell-free assay | [3][4] |
| Venetoclax (ABT-199) | BCL2 | < 0.01 nM | Not Specified | [5] |
| Navitoclax (ABT-263) | BCL2, BCL-xL, BCL-w | BCL2: < 1 nM, BCL-xL: < 1 nM, BCL-w: < 1 nM | Not Specified | [6] |
| A-1210477 | MCL-1 | 0.454 nM | Not Specified | [7] |
| S63845 | MCL-1 | 0.19 nM (Kd) | Not Specified | [7] |
| UMI-77 | MCL-1, BFL-1/A1, BCL-w, BCL-2, BCL-xL | MCL-1: 0.49 µM, BFL-1/A1: 5.33 µM, BCL-w: 8.19 µM, BCL-2: 23.83 µM, BCL-xL: 32.99 µM | FP-based binding assay | [8] |
Cellular Activity of BDA-366 in Cancer Cell Lines
The following table summarizes the reported cytotoxic effects of BDA-366 in various cancer cell lines, as presented in the key studies.
| Cell Line | Cancer Type | Reported LD50/IC50 | Reference |
| RPMI8226 | Multiple Myeloma | Dose-dependent apoptosis at 0.1-0.5 µM | [9][4] |
| U266 | Multiple Myeloma | Dose-dependent apoptosis at 0.1-0.5 µM | [9][4] |
| Primary CLL cells | Chronic Lymphocytic Leukemia | LD50 = 1.11 ± 0.46 µM | [10] |
| Normal PBMCs | Healthy Donor | LD50 = 2.03 ± 0.31 µM | [10] |
Experimental Protocols: A Closer Look at the Methodologies
The discrepancy in the reported mechanism of BDA-366 may stem from the different experimental approaches used. Here, we detail the key experimental protocols from the conflicting studies.
In Vitro BCL2 Binding Assay (Han et al., 2015)
This assay was used to support the direct binding of BDA-366 to the BCL2 BH4 domain.
Protocol:
-
Protein Preparation: Purified recombinant BCL2 protein was used.
-
Competition Fluorescence Polarization Assay: A fluorescently labeled peptide corresponding to the BH4 domain of BCL2 was used as a probe.
-
Binding Reaction: The fluorescent probe was incubated with purified BCL2 protein in the presence of increasing concentrations of BDA-366.
-
Measurement: The change in fluorescence polarization was measured. A decrease in polarization indicates displacement of the fluorescent probe by BDA-366, signifying direct binding.
-
Data Analysis: The Ki value was calculated from the competition binding curve.
In Vitro Bax/Liposome Permeabilization Assay (Vervloessem et al., 2020)
This assay was used to challenge the claim that BDA-366 converts BCL2 into a pro-apoptotic protein that directly activates BAX.
Protocol:
-
Liposome Preparation: Liposomes encapsulating a fluorescent dye (e.g., ANTS) and a quencher (e.g., DPX) were prepared.
-
Protein Incubation: Purified BAX protein was incubated with the liposomes.
-
Activator/Inhibitor Addition: The pro-apoptotic protein tBID was used as a positive control to activate BAX. BDA-366 and/or purified BCL2 were added to test their effects on BAX activation.
-
Fluorescence Measurement: The release of the fluorescent dye from the liposomes, indicated by an increase in fluorescence intensity, was measured over time.
-
Interpretation: An increase in fluorescence indicates liposome permeabilization due to BAX activation and oligomerization. This assay showed that BDA-366 did not directly activate BAX or alter BCL2's ability to inhibit BAX.[1]
Co-Immunoprecipitation (Co-IP) for BCL2 Conformational Change (Deng et al., 2016)
This method was used to demonstrate that BDA-366 induces a conformational change in BCL2.
Protocol:
-
Cell Treatment: Multiple myeloma cell lines (RPMI8226 and U266) were treated with BDA-366.
-
Cell Lysis: Cells were lysed to extract proteins.
-
Immunoprecipitation: An antibody specific to the exposed BH3 domain of BCL2 was used to immunoprecipitate the conformationally altered BCL2.
-
Western Blotting: The immunoprecipitated proteins were separated by SDS-PAGE and transferred to a membrane.
-
Detection: The membrane was probed with an antibody against total BCL2 to detect the amount of BCL2 that underwent the conformational change. An increased signal in BDA-366-treated cells compared to control was interpreted as evidence of a conformational change.[11][9]
Cellular Thermal Shift Assay (CETSA)
While not explicitly detailed in the provided search results for the BDA-366 studies, CETSA is a powerful method to confirm direct target engagement in a cellular context.
General Protocol:
-
Cell Treatment: Intact cells are treated with the compound of interest or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures.
-
Lysis and Centrifugation: Cells are lysed, and aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Detection: The amount of soluble target protein in the supernatant is quantified, typically by Western blot or mass spectrometry.
-
Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This shift in the melting curve for the compound-treated cells compared to the control indicates direct target engagement.[12][13][14][15]
Visualizing the Competing Mechanisms
The following diagrams, generated using the DOT language, illustrate the two proposed signaling pathways for BDA-366.
Conclusion: An Unresolved Question with Therapeutic Implications
The conflicting evidence regarding the direct binding of BDA-366 to BCL2 highlights the complexities of drug mechanism of action studies. While the initial discovery of BDA-366 presented a novel approach to targeting BCL2 through its BH4 domain, the work by Vervloessem et al. provides a compelling alternative explanation for its pro-apoptotic effects.
For researchers in the field, this guide underscores the importance of rigorous, multi-faceted experimental approaches to validate drug-target interactions. The use of orthogonal assays, such as in vitro binding studies, cellular target engagement assays like CETSA, and functional cellular assays, is critical to building a robust understanding of a compound's mechanism of action.
Ultimately, whether BDA-366 acts directly on BCL2 or through an indirect pathway has significant implications for its development as a therapeutic agent. If the indirect mechanism is confirmed, it may offer opportunities for combination therapies, for example, with direct BCL2 inhibitors like Venetoclax, particularly in cancers where resistance to single-agent therapies is a challenge. Further research is needed to definitively resolve the mechanism of action of BDA-366 and to fully realize its therapeutic potential.
References
- 1. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BH4 domain of Bcl-2 as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. researchgate.net [researchgate.net]
The PI3K/AKT Pathway: A Pivotal Mediator in (Rac)-BDA-366-Induced Cell Death
(Rac)-BDA-366, a small molecule initially investigated as a Bcl-2 BH4 domain antagonist, has emerged as a potent inducer of cell death in various cancer models. Contrary to its initial proposed mechanism, recent studies have illuminated the central role of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway in mediating its cytotoxic effects. This guide provides a comparative analysis of this compound, examining its mechanism of action in the context of the PI3K/AKT pathway and comparing its efficacy with other inhibitors of this critical cell survival cascade.
Shifting Perspectives: BDA-366's Mechanism of Action
Initial research positioned this compound as a direct antagonist of the anti-apoptotic protein Bcl-2, suggesting it converted Bcl-2 into a pro-apoptotic molecule. However, compelling evidence now indicates that BDA-366 induces apoptosis independently of direct Bcl-2 binding.[1][2] Instead, its primary mechanism involves the inhibition of the PI3K/AKT signaling pathway.[1][2] This inhibition leads to two key downstream events: the dephosphorylation of Bcl-2 and a significant reduction in the levels of the anti-apoptotic protein Mcl-1.[1][2]
The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and metabolism.[3] Its constitutive activation is a hallmark of many cancers, promoting resistance to apoptosis. By suppressing this pathway, BDA-366 effectively dismantles a key survival mechanism in cancer cells, sensitizing them to cell death.
Comparative Efficacy: BDA-366 vs. Other PI3K/AKT Pathway Inhibitors
To contextualize the therapeutic potential of this compound, its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is compared with that of other well-established PI3K/AKT pathway inhibitors across various cancer cell lines.
| Compound | Mechanism of Action | Cell Line | IC50 (µM) | Reference |
| This compound | PI3K/AKT Pathway Inhibitor | Chronic Lymphocytic Leukemia (CLL) | 1.11 ± 0.46 | [1] |
| OCI-LY-1 (DLBCL) | 0.33 | [1] | ||
| PFEIFFER (DLBCL) | 0.19 | [1] | ||
| TOLEDO (DLBCL) | 0.41 | [1] | ||
| SU-DHL-6 (DLBCL) | 0.81 | [1] | ||
| KARPAS-422 (DLBCL) | 4.34 | [1] | ||
| SU-DHL-4 (DLBCL) | 6.31 | [1] | ||
| RPMI-8226 (Multiple Myeloma) | ~0.25-0.5 | [4] | ||
| U266 (Multiple Myeloma) | ~0.5 | [4] | ||
| Idelalisib | PI3Kδ Inhibitor | Lymphoma Cell Lines | Varies | [5] |
| Duvelisib | PI3Kδ/γ Inhibitor | Lymphoma Cell Lines | Varies | [5] |
| AZD5363 | AKT Inhibitor | Hematological Malignancies | Varies | [6] |
| AZD2014 | mTORC1/2 Inhibitor | Hematological Malignancies | Varies | [6] |
| Pictilisib (GDC-0941) | Pan-PI3K Inhibitor | Various Solid Tumors | Varies | [3] |
| Buparlisib (BKM120) | Pan-PI3K Inhibitor | Various Solid Tumors | Varies | [3] |
Experimental Protocols
This section details the key experimental methodologies used to elucidate the role of the PI3K/AKT pathway in BDA-366-mediated cell death.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound or other inhibitors for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[7][8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7][8]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired compounds for the indicated time.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[9][10]
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[9][10]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[9][10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the PI3K/AKT pathway.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (phosphorylated AKT), total AKT, Mcl-1, p-Bcl-2 (phosphorylated Bcl-2), total Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows described in this guide.
References
- 1. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. origene.com [origene.com]
(Rac)-BDA-366: A Comparative Analysis of its Efficacy in Sensitive vs. Resistant Cancer Cell Lines
(Rac)-BDA-366 , a novel small molecule, has emerged as a promising anti-cancer agent, initially identified as a B-cell lymphoma-2 (Bcl-2) BH4 domain antagonist. However, recent research has unveiled a more complex mechanism of action, demonstrating its ability to induce apoptosis independently of Bcl-2, particularly in cancer cells that have developed resistance to other therapies. This guide provides a comprehensive comparative analysis of this compound's performance in sensitive versus resistant cell lines, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
This compound exhibits potent cytotoxic effects across a range of cancer cell lines, including those sensitive to conventional therapies and those that have acquired resistance. Notably, cell lines resistant to the Bcl-2 inhibitor venetoclax remain sensitive to BDA-366. This efficacy in resistant models is attributed to its unique mechanism of action, which involves the inhibition of the PI3K/AKT signaling pathway, leading to the downregulation of the anti-apoptotic protein Mcl-1. This guide will delve into the quantitative data supporting these findings, provide detailed experimental methodologies, and illustrate the key signaling pathways involved.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of this compound in various cancer cell lines, highlighting the differences between sensitive and resistant models.
| Cell Line | Cancer Type | Resistance Profile | LD50 (µM) of this compound | Citation |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | Generally Sensitive | 1.11 ± 0.46 | [1] |
| Normal PBMCs | Healthy Peripheral Blood Mononuclear Cells | N/A (Control) | 2.03 ± 0.31 | [1] |
| Wild-type BMK cells | Baby Mouse Kidney Cells | Sensitive | 0.031 ± 0.02 | [1] |
| Bax/Bak DKO BMK cells | Baby Mouse Kidney Cells | Resistant to Apoptosis | 0.355 ± 0.272 | [1] |
| RPMI8226 | Multiple Myeloma | Sensitive to BDA-366 | ~0.25 - 0.5 | [2] |
| U266 | Multiple Myeloma | Sensitive to BDA-366 | ~0.5 | [2] |
| Ri-1 WT | Diffuse Large B-cell Lymphoma | Venetoclax Sensitive | Not explicitly stated | [1] |
| Ri-1 VR | Diffuse Large B-cell Lymphoma | Venetoclax Resistant | Sensitive to BDA-366 | [1] |
Table 1: Comparative Lethal Dose (LD50) of this compound in Sensitive and Resistant Cell Models. This table illustrates that primary cancer cells (CLL) are more sensitive to BDA-366 than normal blood cells. Furthermore, cells deficient in the key apoptotic proteins Bax and Bak show significantly increased resistance, indicating a reliance on the intrinsic apoptotic pathway. Importantly, multiple myeloma and DLBCL cell lines, including a venetoclax-resistant variant, demonstrate sensitivity to BDA-366.
| Cell Line | Cancer Type | Treatment | Apoptotic Cells (%) | Citation |
| RPMI8226 | Multiple Myeloma | 0.5µM BDA-366 (48h) | 84.2% | [2] |
| U266 | Multiple Myeloma | 0.5µM BDA-366 (48h) | 60.6% | [2] |
| Primary Myeloma Cells | Multiple Myeloma | 0.25µM BDA-366 (24h) | 32.4% | [2] |
| Primary Myeloma Cells | Multiple Myeloma | 0.5µM BDA-366 (24h) | 63.4% | [2] |
Table 2: Induction of Apoptosis by this compound. This table presents the percentage of apoptotic cells following treatment with BDA-366, demonstrating its ability to induce programmed cell death in a dose-dependent manner in multiple myeloma cell lines and primary patient samples.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Induce apoptosis by treating cells with various concentrations of this compound for the specified duration (e.g., 24-48 hours).
-
Harvest both adherent and suspension cells. For adherent cells, use trypsin and collect the supernatant to include any floating apoptotic cells.
-
Wash the collected cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Use unstained and single-stained controls for proper compensation and gating.
-
Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in protein expression and phosphorylation states of key signaling molecules like AKT and Mcl-1.
-
Sample Preparation (Cell Lysis):
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells and collect the lysate. For suspension cells, pellet and resuspend in lysis buffer.
-
Incubate the lysate on ice for 30 minutes, followed by centrifugation at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-AKT, total AKT, Mcl-1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflows.
Caption: BDA-366 Mechanism in Sensitive vs. Resistant Cells.
Caption: Workflow for Apoptosis Detection by Flow Cytometry.
Caption: Western Blotting Experimental Workflow.
Conclusion
The comparative analysis of this compound in sensitive versus resistant cell lines reveals its significant potential as a therapeutic agent, particularly for cancers that have developed resistance to targeted therapies like venetoclax. Its distinct mechanism of action, centered on the inhibition of the PI3K/AKT pathway and subsequent downregulation of Mcl-1, provides a viable strategy to overcome resistance mediated by the overexpression of anti-apoptotic proteins. The presented data and experimental protocols offer a valuable resource for researchers and drug development professionals exploring novel avenues in cancer therapy. Further investigation into the efficacy of BDA-366 in a broader range of resistant cancer models is warranted to fully elucidate its therapeutic potential.
References
Comparative Efficacy of (Rac)-BDA-366 in Anti-Tumor Applications: A Cross-Validation Guide
This guide provides a comprehensive comparison of the anti-tumor activity of (Rac)-BDA-366 against other relevant apoptosis-targeting agents. It is intended for researchers, scientists, and drug development professionals, offering objective experimental data, detailed protocols, and visual summaries of molecular pathways to facilitate informed evaluation.
Introduction to this compound
This compound is a small molecule initially identified as a B-cell lymphoma-2 (Bcl-2) BH4 domain antagonist.[1][2] The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, a critical process for maintaining tissue homeostasis and eliminating cancerous cells.[3] Overexpression of anti-apoptotic Bcl-2 proteins is a common survival mechanism in many cancers, making them a prime therapeutic target.[2][4][5] BDA-366 was originally proposed to induce apoptosis by binding to the BH4 domain of Bcl-2, causing a conformational change that converts it from a survival protein into a pro-apoptotic effector, which in turn activates Bax and triggers cell death.[2][4][5]
However, recent studies have challenged this mechanism, suggesting that BDA-366 can induce apoptosis independently of Bcl-2.[4][6] This newer research indicates that BDA-366 may exert its anti-tumor effects by inhibiting the PI3K/AKT signaling pathway, leading to the downregulation of Mcl-1, another crucial anti-apoptotic protein.[4][7] This guide will explore the experimental evidence for both proposed mechanisms and compare the efficacy of BDA-366 with established Bcl-2 inhibitors like Venetoclax.
Mechanism of Action: Dueling Pathways
The precise molecular mechanism of BDA-366 remains a subject of investigation. Below are diagrams illustrating the two primary proposed signaling pathways.
Initially Proposed Mechanism: Bcl-2 Conformational Change
This pathway suggests BDA-366 directly targets the Bcl-2 protein.
Caption: Proposed mechanism where BDA-366 converts Bcl-2 into a pro-apoptotic protein.
Alternative Mechanism: PI3K/AKT Pathway Inhibition
More recent evidence points to an indirect mechanism involving the inhibition of a key survival pathway.[4][7]
Caption: Alternative mechanism showing BDA-366 inhibiting the PI3K/AKT pathway.
Comparative In Vitro Anti-Tumor Activity
BDA-366 has demonstrated potent activity against various cancer cell lines. Its performance is often compared to BH3 mimetics like Venetoclax (ABT-199), which specifically target the BH3-binding groove of Bcl-2.
| Compound | Cell Line | Cancer Type | Concentration (µM) | Result (% Apoptosis) | Citation |
| This compound | RPMI8226 | Multiple Myeloma | 0.5 | ~70% | [2] |
| This compound | U266 | Multiple Myeloma | 0.5 | ~55% | [2] |
| This compound | Ri-1 | DLBCL | 0.9 | Significant Apoptosis | [5] |
| Venetoclax | Ri-1 (Resistant) | DLBCL | >1 | Low Sensitivity | [5] |
| BDA-366 + Venetoclax | Ri-1 (Resistant) | DLBCL | 0.9 + Venetoclax | Sensitizes to Venetoclax | [5] |
| This compound | Primary CLL Cells | CLL | 1.0 | Variable Sensitivity | [4][5] |
| Venetoclax | Primary CLL Cells | CLL | 0.002 | Sensitive | [5] |
DLBCL: Diffuse Large B-cell Lymphoma; CLL: Chronic Lymphocytic Leukemia.
Notably, BDA-366 can induce apoptosis in cell lines resistant to BH3 mimetics, suggesting a distinct mechanism of action.[2] Furthermore, combining BDA-366 with Venetoclax has been shown to sensitize resistant cells to the latter, indicating potential for combination therapy.[5]
Comparative In Vivo Efficacy
The anti-tumor effects of BDA-366 have been validated in animal models, demonstrating significant tumor growth inhibition without major cytotoxic effects on normal cells.[1][2][8]
| Compound | Cancer Type | Animal Model | Dosage | Result | Citation |
| This compound | Multiple Myeloma | NOD-scid/IL2Rγ null mice | Not specified | Substantial suppression of human MM xenografts | [2][8] |
| This compound | Lung Cancer | Xenograft Model | Not specified | Substantial suppression of tumor growth | [1][2] |
| DNX-03013 (PKM2 Activator) | Colorectal Cancer | Mouse Xenograft | 200-400 mg/kg | >50% tumor growth inhibition | [9] |
| Cucurbitacin C | Prostate Cancer | SCID Mice | 0.1 mg/kg | Significant tumor growth inhibition | [10] |
| NGR-Dau Conjugate 1 | Kaposi's Sarcoma | Xenograft Model | 10 mg/kg (Dau content) | 37.7% tumor volume inhibition vs. control | [11] |
Experimental Protocols
Detailed and reproducible methodologies are critical for cross-validating experimental findings.
In Vitro Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This method quantifies the percentage of cells undergoing apoptosis.
Protocol:
-
Cell Culture: Culture cancer cells (e.g., RPMI8226, U266) to 70-80% confluency in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.25, 0.5 µM) or a vehicle control (DMSO) for a specified period (e.g., 48 hours).[2]
-
Harvesting: Harvest approximately 1 x 10^5 cells by centrifugation.
-
Washing: Wash cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions (e.g., Invitrogen).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[2]
In Vivo Tumor Xenograft Study
This protocol assesses the anti-tumor efficacy of a compound in a living organism.
Caption: Workflow for a typical in vivo xenograft tumor growth inhibition study.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., NOD-scid/IL2Rγ null) to prevent rejection of human tumor cells.[2]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 RPMI8226 cells) into the flank of each mouse.
-
Tumor Growth: Monitor mice until tumors reach a predetermined size (e.g., 100-150 mm³).
-
Randomization: Randomize animals into a control group and a treatment group (n=8-10 mice per group).[11]
-
Treatment Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle solution.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x length x width²) and monitor animal body weight 2-3 times per week.
-
Endpoint: The study concludes after a set period (e.g., 28 days) or when tumors in the control group reach a maximum ethical size.[10] Tumors are then excised and weighed.
-
Analysis: Calculate the tumor growth inhibition (TGI) percentage for the treated group compared to the control group.
Conclusion
This compound is a promising anti-cancer agent with demonstrated efficacy in both in vitro and in vivo models across various cancer types, including multiple myeloma and lung cancer.[2][5] The debate surrounding its mechanism of action—whether it acts as a direct Bcl-2 BH4 antagonist or as an inhibitor of the PI3K/AKT pathway—highlights its unique profile compared to traditional BH3 mimetics like Venetoclax.[4][7] Its ability to induce apoptosis in cells resistant to other Bcl-2 inhibitors and its potential for synergistic use in combination therapies make it a valuable candidate for further preclinical and clinical investigation.[2][5] The provided data and protocols serve as a foundation for researchers to rigorously evaluate and cross-validate the therapeutic potential of BDA-366.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Challenges in small-molecule target identification: a commentary on “BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Frontiers | In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber [frontiersin.org]
- 11. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of (Rac)-BDA-366 and Other BCL-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (BCL-2) protein family is a critical regulator of the intrinsic apoptotic pathway, making it a prime target in oncology. The development of BCL-2 inhibitors has marked a significant advancement in the treatment of various hematological malignancies. However, the therapeutic window and clinical utility of these agents are often defined by their safety profiles. This guide provides a detailed comparison of the safety profiles of the investigational agent (Rac)-BDA-366 and other prominent BCL-2 inhibitors, namely the FDA-approved venetoclax and the investigational drug navitoclax, supported by available experimental data.
Quantitative Safety Profile Comparison
The following table summarizes the key safety and toxicity data for this compound, venetoclax, and navitoclax based on preclinical and clinical findings. It is important to note that direct comparison of preclinical values across different studies should be done with caution due to variations in experimental conditions.
| Parameter | This compound | Venetoclax (ABT-199) | Navitoclax (ABT-263) |
| Primary Target(s) | Purportedly BCL-2 BH4 domain; may also inhibit PI3K/AKT pathway and reduce Mcl-1[1][2] | BCL-2[3][4] | BCL-2, BCL-xL, BCL-w[5][6] |
| Preclinical Toxicity | LD50 (48h): • 1.11 ± 0.46 µM (CLL cells) • 2.03 ± 0.31 µM (Normal PBMCs)[7] No significant hematological toxicity or weight loss in mouse models.[8] | Potent cell killing in BCL-2-dependent cell lines.[3] On-target neutropenia observed in preclinical models.[3] | EC50 < 1 µmol/L in 11 of 23 hematological cell lines.[5] Dose-dependent and reversible thrombocytopenia in animal models.[6][9] |
| Dose-Limiting Toxicity | Not established in humans. | Hematological toxicities, primarily neutropenia.[3][4] | Thrombocytopenia.[5][6][9] |
| Common Adverse Events (Clinical) | Not established in humans. | Neutropenia, diarrhea, nausea, anemia, fatigue, upper respiratory tract infection.[3][4] | Thrombocytopenia, diarrhea, nausea, vomiting, fatigue.[5][9] |
| Serious Adverse Events (Clinical) | Not established in humans. | Tumor Lysis Syndrome (TLS), febrile neutropenia, severe neutropenia, pneumonia, sepsis.[4] | Grade 3/4 thrombocytopenia and neutropenia.[5] |
Experimental Protocols
The safety and toxicity data presented are derived from a range of standardized experimental protocols designed to assess the effects of novel therapeutic agents.
1. In Vitro Cytotoxicity Assays:
-
Objective: To determine the concentration of an inhibitor that is effective at killing cancer cells and to assess its selectivity towards cancer cells over normal cells.
-
Methodology:
-
Cell Culture: Cancer cell lines or primary patient-derived cells (e.g., CLL cells) and normal cells (e.g., peripheral blood mononuclear cells) are cultured under standard conditions.
-
Treatment: Cells are treated with a range of concentrations of the BCL-2 inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, apoptotic, and necrotic cells.
-
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) or lethal dose (LD50), representing the concentration of the drug that inhibits cell growth or kills 50% of the cells, respectively.
-
2. In Vivo Toxicology Studies in Animal Models:
-
Objective: To evaluate the systemic toxicity and to identify the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of a BCL-2 inhibitor in a living organism.
-
Methodology:
-
Animal Models: Immunocompromised mice or rats are often used, sometimes bearing human tumor xenografts.
-
Dosing Regimen: Animals are administered the drug at various doses and schedules (e.g., daily, intermittent).
-
Monitoring: Animals are closely monitored for signs of toxicity, including changes in body weight, food and water consumption, and overall health.
-
Hematological and Biochemical Analysis: Blood samples are collected at regular intervals to assess complete blood counts (CBC) and serum chemistry panels to evaluate organ function (e.g., liver, kidney).
-
Histopathology: At the end of the study, major organs and tissues are collected, preserved, and examined by a pathologist for any microscopic signs of toxicity.
-
3. Safety Monitoring in Clinical Trials:
-
Objective: To ensure the safety of human participants and to characterize the adverse event profile of a new drug.
-
Methodology:
-
Protocol-Defined Monitoring: The clinical trial protocol specifies the safety parameters to be monitored, the frequency of assessments, and the criteria for dose modifications or treatment discontinuation.
-
Adverse Event (AE) Reporting: All adverse events are recorded and graded according to standardized criteria, such as the Common Terminology Criteria for Adverse Events (CTCAE). Serious Adverse Events (SAEs) are reported to regulatory authorities in an expedited manner.
-
Laboratory Monitoring: Regular blood tests are conducted to monitor hematology, clinical chemistry, and other relevant biomarkers. For BCL-2 inhibitors, this includes frequent monitoring for signs of Tumor Lysis Syndrome (TLS), especially during the initial dose-escalation phase.
-
Data and Safety Monitoring Board (DSMB): An independent group of experts that periodically reviews the accumulating safety and efficacy data from a clinical trial to ensure the continued safety of participants.
-
Signaling Pathway and Mechanism of Action
The following diagram illustrates the intrinsic apoptotic pathway and the points of intervention for different BCL-2 inhibitors.
Caption: BCL-2 pathway and inhibitor action.
Summary and Conclusion
The safety profiles of BCL-2 inhibitors are intrinsically linked to their selectivity and on-target effects.
-
This compound shows promise in preclinical models with a seemingly favorable safety profile, exhibiting selective toxicity against cancer cells without significant effects on normal hematopoietic cells in mice. However, its precise mechanism of action is still under investigation, and human clinical data are not yet available.
-
Venetoclax , as a highly selective BCL-2 inhibitor, avoids the thrombocytopenia associated with BCL-xL inhibition.[4] Its primary toxicities are on-target effects on hematopoietic cells, leading to neutropenia, and a significant risk of Tumor Lysis Syndrome due to its potent and rapid induction of apoptosis.[3][4]
-
Navitoclax , by inhibiting both BCL-2 and BCL-xL, demonstrates a broader anti-cancer activity but is limited by on-target thrombocytopenia, as platelets are dependent on BCL-xL for their survival.[5][6][9]
References
- 1. Challenges in small-molecule target identification: a commentary on “BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Found in translation: how preclinical research is guiding the clinical development of the BCL-2-selective inhibitor venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Venetoclax: evidence to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Pharmacokinetics, Pharmacodynamics, and Activity of Navitoclax, a Targeted High Affinity Inhibitor of BCL-2, in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Safety Operating Guide
Proper Disposal of (Rac)-BDA-366: A Guide for Laboratory Professionals
(Rac)-BDA-366 , a potent and selective small-molecule antagonist of the Bcl-2 BH4 domain, is a valuable tool in cancer research, particularly for its ability to induce apoptosis in various cancer cell lines.[1][2] As with any chemical compound, its proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides essential information on the safe disposal of this compound, drawing from safety data sheets and general laboratory waste management principles.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazard profile. According to available safety data, BDA-366 is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn at all times.[3] Work should be conducted in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or aerosols.[3] An accessible safety shower and eye wash station are essential.[3]
Spill Management
In the event of a spill, prompt and safe cleanup is necessary. For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[3] Following absorption, decontaminate the affected surfaces and equipment by scrubbing with alcohol.[3] All contaminated materials from the cleanup should be collected and disposed of as hazardous waste according to the procedures outlined below.[3]
Step-by-Step Disposal Procedure for this compound
The primary recommendation for the disposal of this compound and its containers is to send them to an approved waste disposal plant.[3] This ensures that the compound is managed in an environmentally responsible manner, mitigating its high aquatic toxicity.[3] The following steps provide a general workflow for the proper disposal of this compound waste in a laboratory setting.
Disposal of Empty Containers
Empty containers that previously held this compound must also be handled with care due to residual contamination. It is a common best practice in laboratory settings to triple-rinse empty chemical containers. The first rinsate should be collected as hazardous waste and added to the designated this compound waste container.[4] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is always best to consult with your institution's EHS office. After rinsing, deface or remove the original label from the container before disposing of it as regular laboratory glass or plastic waste.[5]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Hazard Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [3] |
| Satellite Accumulation Area (SAA) Liquid Waste Limit | Typically up to 55 gallons of hazardous waste | [6] |
| SAA Acutely Hazardous Waste Limit | Typically up to 1 quart of acutely hazardous waste | [5][6] |
| Container Rinsing | Triple rinse with a suitable solvent; collect the first rinsate as hazardous waste. | [4][5] |
Mechanism of Action: A Visual Guide
This compound functions as a Bcl-2 antagonist by specifically binding to the BH4 domain of the Bcl-2 protein.[1][7] This binding induces a conformational change in Bcl-2, converting it from an anti-apoptotic protein into a pro-apoptotic one.[1][7] This altered Bcl-2 can then no longer sequester pro-apoptotic proteins like Bax, leading to Bax activation, subsequent downstream signaling events, and ultimately, apoptosis (programmed cell death).
By adhering to these disposal procedures and understanding the compound's mechanism, researchers can safely and responsibly utilize this compound in their work, contributing to advancements in science while prioritizing safety and environmental stewardship. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the most up-to-date information.
References
- 1. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BDA-366|1909226-00-1|MSDS [dcchemicals.com]
- 4. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Personal protective equipment for handling (Rac)-BDA-366
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety, handling, and disposal information for (Rac)-BDA-366, a potent Bcl-2 antagonist. It is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to ensure personal safety and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn at all times to minimize exposure and ensure safety.
| PPE Category | Specific Recommendations |
| Eye Protection | Safety goggles with side-shields are mandatory to protect against splashes. |
| Hand Protection | Wear protective gloves (e.g., nitrile) at all times. Change gloves frequently and immediately if contaminated. |
| Body Protection | A lab coat or impervious clothing is required to prevent skin contact. |
| Respiratory Protection | Use a suitable respirator when handling the compound as a powder or when aerosolization is possible. Work in a well-ventilated area, preferably a fume hood. |
Hazard Identification and First Aid
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] The following table summarizes potential hazards and corresponding first aid measures.
| Hazard | First Aid Measures |
| Ingestion | Harmful if swallowed.[1] IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth with water. Do NOT induce vomiting.[1] |
| Skin Contact | May cause skin irritation. Wash skin thoroughly with large amounts of water after handling.[1] Remove contaminated clothing and shoes. If irritation persists, seek medical attention. |
| Eye Contact | May cause eye irritation. Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek medical attention. |
| Inhalation | May cause respiratory tract irritation. Avoid inhalation of dust or aerosols.[1] Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use only in a well-ventilated area with appropriate exhaust ventilation, such as a chemical fume hood.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
Storage:
-
Store the solid compound in a tightly sealed container in a cool, well-ventilated area at -20°C.[1]
-
Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]
-
Keep away from direct sunlight and sources of ignition.[1]
Accidental Release and Disposal Plan
Accidental Release:
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Section 1.
-
Avoid breathing dust or vapors.
-
For small spills, carefully sweep up the solid material or absorb the liquid with an inert material (e.g., vermiculite, sand) and place it into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
Prevent the material from entering drains, water courses, or the soil.[1]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for hazardous chemical waste.
-
The compound is very toxic to aquatic life; therefore, avoid release into the environment.[1]
-
Containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[3]
-
It is recommended to dispose of the waste through a licensed and approved waste disposal plant.[1]
Experimental Protocols and Data
Stock Solution Preparation
For most in vitro experiments, a stock solution of this compound is prepared in Dimethyl Sulfoxide (DMSO).
Protocol:
-
Ensure all work is performed in a chemical fume hood.
-
Weigh the desired amount of this compound powder.
-
Add fresh, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).[4]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2]
In Vivo Formulation
A common formulation for intraperitoneal (i.p.) injection in animal models is as follows.
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 84 mg/mL).[5]
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution (e.g., for a 1 mL final solution, add 400 µL of PEG300 to 50 µL of the 84 mg/mL DMSO stock).[5]
-
Mix until the solution is clear.
-
Add Tween 80 (e.g., 50 µL for a 1 mL final solution) and mix until clear.[5]
-
Add sterile ddH₂O to reach the final desired volume (e.g., 500 µL for a 1 mL final solution).[5]
-
The final solution should be clear and used immediately for administration.
In Vitro Apoptosis Assay (Annexin V Staining)
This protocol outlines a general procedure for assessing apoptosis in cancer cell lines treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 1 x 10⁶ cells/well) in a suitable culture plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.25, 0.5 µM) and a vehicle control (DMSO) for the desired incubation time (e.g., 48 hours).[5]
-
Cell Harvesting: After incubation, collect both the floating and adherent cells. Use trypsin to detach the adherent cells.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[5]
Quantitative Data: In Vitro Cytotoxicity of this compound
The following table summarizes the reported half-maximal lethal dose (LD₅₀) or inhibitory concentration (IC₅₀) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | LD₅₀ / IC₅₀ (µM) | Reference |
| PFEIFFER | Diffuse Large B-cell Lymphoma (DLBCL) | 0.19 | [6] |
| OCI-LY-18 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.32 | [6] |
| OCI-LY-1 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.33 | [6] |
| TOLEDO | Diffuse Large B-cell Lymphoma (DLBCL) | 0.41 | [6] |
| Ri-1 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.58 | [6] |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.81 | [6] |
| Primary CLL cells | Chronic Lymphocytic Leukemia (CLL) | 1.11 ± 0.46 | [6] |
| Normal PBMCs | Peripheral Blood Mononuclear Cells | 2.03 ± 0.31 | [6] |
| KARPAS-422 | Diffuse Large B-cell Lymphoma (DLBCL) | 4.34 | [6] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma (DLBCL) | 6.31 | [6] |
Mechanism of Action and Signaling Pathways
This compound is a potent Bcl-2 antagonist with a reported Ki value of 3.3 nM.[2] It is believed to bind to the BH4 domain of Bcl-2, inducing a conformational change that converts Bcl-2 from an anti-apoptotic to a pro-apoptotic protein.[7][8] This leads to the activation of BAX and subsequent apoptosis.[5] However, some studies suggest that this compound may also induce apoptosis independently of Bcl-2 by inhibiting the PI3K/AKT pathway, leading to Bcl-2 dephosphorylation and reduced Mcl-1 protein levels.[8][9]
Proposed Signaling Pathway of this compound Induced Apoptosis
Caption: Proposed mechanisms of this compound induced apoptosis.
Experimental Workflow for In Vitro Apoptosis Assay
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. BDA-366 I CAS#: 1909226-00-1 I Bcl2 antagonist I InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epfl.ch [epfl.ch]
- 8. Challenges in small-molecule target identification: a commentary on “BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
